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Foundational

Mechanism of action of (D(CH2)(5/1),D-Tyr(ET)2,val4,arg8,des-gly9)-vasopressin

Mechanism of Action of (d(CH₂) 51​ , D-Tyr(Et) 2 , Val 4 , Arg 8 , des-Gly 9 )-Vasopressin: A Technical Guide to Receptor Antagonism and Molecular Chaperone Validation Executive Summary (d(CH₂) 51​ , D-Tyr(Et) 2 , Val 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of Action of (d(CH₂) 51​ , D-Tyr(Et) 2 , Val 4 , Arg 8 , des-Gly 9 )-Vasopressin: A Technical Guide to Receptor Antagonism and Molecular Chaperone Validation

Executive Summary

(d(CH₂) 51​ , D-Tyr(Et) 2 , Val 4 , Arg 8 , des-Gly 9 )-vasopressin , widely recognized in pharmacological literature as SK&F 101926 , is a synthetic nonapeptide analog of arginine vasopressin (AVP)[1]. Originally developed as a potent aquaretic agent targeting renal V2 receptors, its unique physicochemical properties have since established it as an indispensable, cell-impermeant molecular tool in modern receptor trafficking and conformational disease research[2]. This whitepaper deconstructs the structural pharmacology, dual V1a/V2 antagonistic mechanisms, toxicological profile, and specific laboratory applications of SK&F 101926.

Structural Pharmacology: The Causality of Modifications

The transition from an endogenous agonist (AVP) to a potent competitive antagonist requires precise structural modifications. The nomenclature of SK&F 101926 dictates specific amino acid substitutions that fundamentally alter its interaction with G protein-coupled receptors (GPCRs):

  • d(CH₂) 5​ at Position 1: The substitution of the N-terminal hemicystine with a β -mercapto- β,β -cyclopentamethylenepropionyl group creates a bulky, rigid steric hindrance. Causality: This rigidity restricts the conformational flexibility of the critical disulfide-bonded ring (residues 1-6), preventing the receptor from adopting the active state required for G-protein coupling. This modification strips the peptide of its intrinsic efficacy, converting it into an antagonist[1].

  • D-Tyr(Et) at Position 2: The ethylation of the tyrosine hydroxyl group, combined with D-isomerization, significantly enhances binding affinity and selectivity for the V2 receptor over the wild-type L-Tyr.

  • Val 4 and des-Gly 9 : Substituting glutamine with valine at position 4 and deleting the C-terminal glycine optimizes the pharmacokinetic profile and further abolishes residual antidiuretic agonism, ensuring pure competitive antagonism in most mammalian models.

Primary Mechanism of Action: Dual V1a/V2 Antagonism

SK&F 101926 exhibits high-affinity competitive antagonism at both vascular V1a and renal V2 receptors, with dissociation constants ( Kd​ ) in the sub-nanomolar range (~0.4 - 0.5 nM)[1].

V2 Receptor Blockade and Aquaresis

At the basolateral membrane of the kidney's collecting duct principal cells, SK&F 101926 competes with AVP for the V2R orthosteric binding pocket. By preventing AVP binding, it blocks the activation of the Gs​ protein complex. Consequently, adenylyl cyclase remains inactive, intracellular cAMP levels do not rise, and Protein Kinase A (PKA) is not activated. This halts the phosphorylation and apical membrane insertion of Aquaporin-2 (AQP2) water channels, resulting in profound aquaresis (excretion of solute-free water)[3].

V1a Receptor Blockade

In vascular smooth muscle, SK&F 101926 blocks Gq/11​ -coupled V1a receptors. This inhibits the phospholipase C (PLC) pathway, prevents inositol triphosphate ( IP3​ ) generation, and blocks intracellular calcium release, thereby neutralizing AVP-induced vasoconstriction[1].

V2R_Blockade AVP Arginine Vasopressin (Agonist) V2R V2 Receptor (Basolateral Membrane) AVP->V2R Competes SKF SK&F 101926 (Antagonist) SKF->V2R Binds & Blocks Gs Gs Protein V2R->Gs Inhibited AC Adenylyl Cyclase Gs->AC cAMP cAMP Production AC->cAMP PKA PKA Activation cAMP->PKA AQP2 AQP2 Apical Translocation PKA->AQP2

Mechanism of V2 receptor signaling blockade by SK&F 101926, preventing AQP2 translocation.

The Cell-Impermeability Paradigm in Pharmacological Chaperone Research

Beyond classical pharmacology, SK&F 101926 is a critical tool in studying Nephrogenic Diabetes Insipidus (NDI). NDI is frequently caused by missense mutations in the V2R gene (e.g., del 62-64) that cause misfolded receptors to be retained in the Endoplasmic Reticulum (ER) by the cellular quality control system[4].

Modern therapeutic strategies employ "pharmacological chaperones"—small, cell-permeant nonpeptidic V2R antagonists (like SR121463A) that enter the cell, bind to the mutant receptor in the ER, stabilize its conformation, and promote its maturation and trafficking to the cell surface[5].

The Role of SK&F 101926: To definitively prove that these chaperones act intracellularly rather than at the cell surface, researchers require a rigorous negative control. Because SK&F 101926 is a large, hydrophilic peptide, it is strictly cell-impermeant [2]. When applied to cells expressing mutant V2Rs, it cannot cross the plasma membrane to reach the ER. Consequently, it fails to rescue receptor folding or surface expression[6]. Furthermore, even at saturating concentrations ( 10−5 M), it does not interfere with the rescue mediated by permeant chaperones, elegantly validating the intracellular mechanism of action[2].

Chaperone_Assay cluster_Permeant Permeant Ligand (e.g., SR121463A) cluster_Impermeant Impermeant Ligand (SK&F 101926) Start Misfolded V2R in ER (NDI Mutation) P_Bind Crosses Membrane & Binds V2R in ER Start->P_Bind I_Block Cannot Cross Membrane (Excluded from ER) Start->I_Block P_Rescue Proper Folding & Surface Translocation P_Bind->P_Rescue I_Fail V2R Remains Misfolded (ER Retention) I_Block->I_Fail

Comparative workflow demonstrating SK&F 101926 as a cell-impermeant negative control.

Toxicological Considerations: Mast Cell Degranulation

When utilized in vivo, particularly in rodent models, researchers must account for off-target toxicological effects. Intravenous administration of SK&F 101926 in rats induces severe hypotension, cutaneous flushing, and cyanosis[7].

Causality: These cardiovascular events are not mediated by vasopressin receptor blockade, but rather by direct, IgE-independent degranulation of peritoneal and systemic mast cells[8]. The basic arginine residue and the specific peptide sequence trigger the release of potent autocoids, primarily histamine and serotonin[7]. This necessitates careful dose titration and limits the compound's systemic therapeutic viability, relegating it primarily to highly controlled in vitro settings.

Self-Validating Experimental Protocols

Protocol 1: Radioligand Binding Assay for V1a/V2 Affinity Validation

Purpose: To quantify the binding affinity ( Ki​ ) of SK&F 101926[1]. Rationale: Using distinct tissue sources isolates receptor subtypes. Rat liver membranes provide a pure V1a population, while MDCK (Madin-Darby Canine Kidney) cells provide a reliable V2R population.

  • Membrane Preparation: Homogenize rat liver (V1a) or MDCK cells (V2) in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g to pellet membranes.

  • Incubation: Incubate 50 µg of membrane protein with 0.5 nM [3H]AVP and increasing concentrations of unlabeled SK&F 101926 ( 10−11 to 10−6 M) in assay buffer containing 10 mM MgCl2​ (essential for stabilizing the high-affinity GPCR-G protein complex).

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific peptide adherence).

  • Validation Check: Non-specific binding must be defined using 1 µM unlabeled AVP. The displacement curve should yield a Hill slope near 1.0, confirming competitive, single-site binding.

Protocol 2: Flow Cytometry Assay for Pharmacological Chaperone Validation

Purpose: To demonstrate that SK&F 101926 cannot rescue ER-retained mutant V2Rs, validating its cell-impermeability[2]. Rationale: Using intact, non-permeabilized cells ensures that only receptors successfully trafficked to the plasma membrane are detected.

  • Cell Culture & Transfection: Transfect HEK-293 cells with an N-terminally HA-tagged mutant V2R (e.g., del 62-64).

  • Ligand Treatment: Treat cells for 16 hours with either vehicle, 10−6 M SR121463A (permeant positive control), or 10−5 M SK&F 101926 (impermeant negative control).

  • Labeling (Intact Cells): Wash cells with ice-cold PBS to halt trafficking. Incubate with an anti-HA monoclonal antibody at 4°C for 1 hour. Crucial Step: Do not use detergents (e.g., Triton X-100); permeabilization would expose ER-retained receptors and yield false positives.

  • Secondary Antibody: Wash and incubate with an Alexa Fluor 488-conjugated secondary antibody.

  • Analysis: Analyze via flow cytometry. SK&F 101926-treated cells will exhibit baseline fluorescence identical to vehicle-treated cells, while SR121463A-treated cells will show a significant rightward shift in fluorescence intensity.

Quantitative Data Summary

LigandPrimary TargetAffinity ( Kd​ / Ki​ )Intrinsic EfficacyCell PermeabilityPrimary Experimental Application
Arginine Vasopressin (AVP) V1a, V1b, V2~0.5 - 1.5 nMFull AgonistImpermeantEndogenous reference standard
SK&F 101926 V1a, V2~0.4 - 0.5 nMAntagonistImpermeant Extracellular blockade; Chaperone negative control
SR121463A V2~0.3 nMAntagonistPermeant Intracellular pharmacological chaperone rescue

References

  • [2] Morello, J. P., et al. (2000). Pharmacological chaperones rescue cell-surface expression and function of misfolded V2 vasopressin receptor mutants. Journal of Clinical Investigation.[Link]

  • [1] Stassen, F. L., et al. (1988). A novel radiolabeled vasopressin antagonist: [3H-Phe]-desGlyd(CH2)5D-Tyr(Et)VAVP, [3H]-SK&F 101926. PubMed / National Institutes of Health.[Link]

  • [7] Macia, R. A., et al. (1990). Hypotension Induced by Vasopressin Antagonists in Rats: Role of Mast Cell Degranulation. Toxicology and Applied Pharmacology / PubMed.[Link]

  • Medical Concept Reference Encyclopedia. (2012). SK&F 101926 (definition).[Link]

  • [3] Ovid Technologies. Identification of novel selective V2 receptor non-peptide agonists.[Link]

  • [8] Macia, R. A., et al. (1990). Hypotension Induced by Vasopressin Antagonists in Rats: Role of Mast Cell Degranulation. PubMed / National Institutes of Health.[Link]

  • [5] Morello, J. P., et al. (2000). Pharmacological chaperones rescue cell-surface expression and function of misfolded V2 vasopressin receptor mutants. PubMed / National Institutes of Health. [Link]

  • [4] Morello, J. P., et al. (2000). Pharmacological chaperones rescue cell-surface expression and function of misfolded V2 vasopressin receptor mutants. Journal of Clinical Investigation. [Link]

  • [6] Morello, J. P., et al. (2000). Pharmacological chaperones rescue cell-surface expression and function of misfolded V2 vasopressin receptor mutants. Journal of Clinical Investigation.[Link]

Sources

Exploratory

Pharmacological Chaperone Activity in Mutant V2R: The Strategic Utility of SK&F 101926 in Isolating Intracellular Signaling

Executive Abstract Congenital Nephrogenic Diabetes Insipidus (cNDI) is frequently driven by Class II mutations in the V2 vasopressin receptor (V2R), leading to misfolding and endoplasmic reticulum (ER) retention. While n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Abstract

Congenital Nephrogenic Diabetes Insipidus (cNDI) is frequently driven by Class II mutations in the V2 vasopressin receptor (V2R), leading to misfolding and endoplasmic reticulum (ER) retention. While non-peptide antagonists act as pharmacological chaperones (pharmacoperones) to rescue these mutants, peptidic ligands like SK&F 101926 present a structural paradox. As a Senior Application Scientist, this whitepaper deconstructs the causality behind SK&F 101926's lack of direct chaperone activity and details its indispensable role as an extracellular blockade tool—enabling researchers to isolate and quantify true intracellular GPCR signaling.

The Molecular Pathology of Mutant V2R in cNDI

The urine concentrating function of the kidney is regulated by arginine-vasopressin (AVP) acting on the V2R in the basolateral membrane of the collecting duct. In cNDI, Class II missense mutations (such as S127F or R137H) do not inherently destroy the receptor's ability to bind ligands or activate adenylyl cyclase. Instead, they induce aberrant folding.

The ER's stringent quality control system recognizes these misfolded receptors, preventing their trafficking to the plasma membrane and targeting them for degradation. To therapeuticize this, researchers utilize pharmacological chaperones —small, cell-permeable molecules that enter the ER, bind to the mutant V2R, and stabilize its conformation sufficiently to bypass ER quality control 1.

The Structural Paradox: Why SK&F 101926 is Not a Direct Chaperone

SK&F 101926 (desGly-d(CH2)5-D-Tyr(Et)VAVP) is a highly potent, peptidic V2R antagonist originally developed as an aquaretic agent. When evaluating its potential in mutant V2R rescue, we must analyze its structural causality.

Unlike non-peptide antagonists such as Tolvaptan or SR121463, which readily diffuse across the lipid bilayer to reach the ER 2, SK&F 101926 is a hydrophilic octapeptide derivative. It is fundamentally cell-impermeable .

Causality Insight: Because SK&F 101926 cannot cross the plasma membrane to access the ER lumen, it inherently lacks direct pharmacological chaperone activity for intracellularly retained V2R mutants 3. However, in GPCR drug development, a compound's limitation is often its greatest experimental asset.

SpatialBlockade cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space (ER) SKF SK&F 101926 (Peptide Antagonist) MutantV2R Mutant V2R (ER Retained) SKF->MutantV2R Impermeable (No ER Access) SurfaceV2R Surface V2R (Basal Leak) SKF->SurfaceV2R Competitive Blockade NonPeptide Tolvaptan / SR121463 (Non-Peptide) NonPeptide->MutantV2R Membrane Permeable (Chaperone Rescue)

Spatial mechanism of SK&F 101926 vs non-peptide chaperones in mutant V2R assays.

Strategic Utility: SK&F 101926 as a Spatial Blockade Tool

A critical challenge in evaluating novel pharmacochaperones is distinguishing between two distinct cellular events:

  • The ligand rescues the mutant receptor to the cell surface, where it is subsequently activated.

  • The ligand binds and activates the mutant receptor intracellularly while it is still trapped in the ER.

Standard whole-cell cAMP assays cannot differentiate between these two spatial domains. This is where SK&F 101926 becomes indispensable. By applying SK&F 101926 to the extracellular medium, researchers can completely saturate and block any V2Rs that have "leaked" to the cell surface or been previously rescued. Because SK&F 101926 cannot enter the cell, the ER-retained mutant V2Rs remain unblocked. If a cell-permeable ligand is subsequently applied and cAMP accumulation is observed, the signal is definitively proven to originate from the intracellular compartment 4.

Experimental Protocol: The Self-Validating Extracellular Blockade Assay

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. The inclusion of an impermeable agonist (dDAVP) serves as an internal control to confirm that the surface blockade by SK&F 101926 is 100% effective.

Step 1: Cell Preparation & Transfection
  • Seed HEK293 cells in 96-well plates at a density of 2×104 cells/well.

  • Transiently transfect cells with a plasmid encoding the mutant V2R (e.g., S127F) using Lipofectamine 3000.

  • Incubate for 24-48 hours to allow for receptor expression and subsequent ER retention.

Step 2: Surface Receptor Silencing
  • Wash cells twice with warm PBS to remove residual serum.

  • Pre-incubate cells with 1 µM SK&F 101926 in assay buffer (HBSS supplemented with 1 mM IBMX to prevent cAMP degradation) for 30 minutes at 37°C. Do not wash the cells after this step; SK&F 101926 must remain in the medium.

Step 3: Ligand Application & Validation
  • Control Well A (Validation): Add 100 nM dDAVP (an impermeable peptide agonist).

    • Expected Result: No cAMP increase. This validates that SK&F 101926 has successfully blocked all surface receptors.

  • Test Well B (Intracellular Activation): Add 100 nM of the candidate cell-permeable non-peptide pharmacochaperone (e.g., Tolvaptan).

  • Incubate for 1 to 16 hours depending on whether acute signaling or long-term rescue is being measured.

Step 4: cAMP Quantification
  • Lyse the cells using the lysis buffer provided in a TR-FRET based cAMP assay kit (e.g., Cisbio cAMP Dynamic 2).

  • Measure time-resolved fluorescence resonance energy transfer (TR-FRET) using a compatible microplate reader.

Workflow Step1 1. Transfect HEK293 with Mutant V2R (S127F) Step2 2. Pre-incubate with SK&F 101926 (Saturate Surface Receptors) Step1->Step2 24-48h Post-Transfection Step3 3. Apply Cell-Permeable Ligand (Initiate ER Chaperone Activity) Step2->Step3 30 min Blockade Step4 4. Lyse Cells & Measure cAMP (Isolate Intracellular Signal) Step3->Step4 1-16h Incubation

Step-by-step workflow for isolating intracellular V2R signaling using SK&F 101926.

Quantitative Data Presentation: Comparative Ligand Profiling

To effectively design a chaperone assay, researchers must contrast the physicochemical properties of the ligands utilized. The table below summarizes the distinct roles of SK&F 101926 compared to standard non-peptide chaperones.

LigandChemical NatureCell PermeabilityChaperone Activity (ER Rescue)Primary Experimental Utility
SK&F 101926 Peptide (Octapeptide derivative)ImpermeableNone (Cannot access ER)Extracellular V2R blockade; spatial negative control
Tolvaptan Non-peptide (Benzazepine)Highly PermeableHigh (Rescues Class II mutants)Clinical aquaretic; in vitro pharmacochaperone
SR121463 Non-peptide (Morpholine derivative)Highly PermeableHigh (Rescues Class II mutants)In vitro pharmacochaperone reference standard

Conclusion

While SK&F 101926 lacks the cell permeability required to act as a pharmacological chaperone for ER-retained mutant V2Rs, its structural limitations provide a profound experimental advantage. By utilizing SK&F 101926 as a definitive extracellular blockade, researchers can confidently isolate, validate, and quantify the intracellular activation of misfolded GPCRs by novel non-peptide therapeutics.

References

  • Functional Rescue of a Nephrogenic Diabetes Insipidus Causing Mutation in the V2 Vasopressin Receptor by Specific Antagonist and Agonist Pharmacochaperones.Frontiers in Endocrinology.
  • V2 Vasopressin Receptor (V2R) Mutations in Partial Nephrogenic Diabetes Insipidus Highlight Protean Agonism of V2R Antagonists.Journal of Biological Chemistry (via PMC).
  • Intracellular activation of vasopressin V2 receptor mutants in nephrogenic diabetes insipidus by nonpeptide agonists.
  • Characterization of SR 121463A, a highly potent and selective, orally active vasopressin V2 receptor antagonist.

Sources

Foundational

Aquaretic Effects of SK&F 101926[(d(CH2)5, D-Tyr(Et)2, Val4, Arg8, des-Gly9)-vasopressin] In Vivo: A Case Study in Species-Dependent V2 Receptor Pharmacology

Executive Summary The development of solute-free water diuretics (aquaretics) represents a critical milestone in the management of euvolemic and hypervolemic hyponatremia. Early drug discovery efforts focused on modifyin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of solute-free water diuretics (aquaretics) represents a critical milestone in the management of euvolemic and hypervolemic hyponatremia. Early drug discovery efforts focused on modifying the endogenous nonapeptide arginine vasopressin (AVP) to create competitive antagonists at the renal V2 receptor. SK&F 101926 —chemically designated as (d(CH2)5, D-Tyr(Et)2, Val4, Arg8, des-Gly9)-vasopressin—was synthesized as a highly potent, selective V2 receptor antagonist[1].

While preclinical in vitro data and rodent in vivo models demonstrated profound aquaretic efficacy[2], SK&F 101926 paradoxically exhibited full antidiuretic agonist activity during human clinical trials[3]. This whitepaper dissects the molecular pharmacology of SK&F 101926, the causality behind its species-divergent behavior, and the self-validating in vivo experimental models utilized to unmask its latent agonism[4].

Molecular Profile and Mechanism of Action

SK&F 101926 is a synthetic peptide analog of AVP. Its structure incorporates several deliberate modifications designed to abolish intrinsic efficacy while maximizing V2 receptor affinity:

  • Position 1 (d(CH2)5): Substitution with 1-(beta-mercapto-beta,beta-cyclopentamethylenepropionic acid) provides the steric bulk necessary to hinder receptor activation, a classic modification for AVP antagonism.

  • Position 2 (D-Tyr(Et)2): The O-ethyl-D-tyrosine substitution enhances V2 selectivity over V1a (vascular) receptors.

  • Position 4 (Val4): Valine further drives V2 receptor specificity.

  • Position 9 (des-Gly9): The deletion of the terminal glycinamide was specifically engineered to strip the molecule of any residual partial agonist activity[5].

The Intended Mechanism: In a purely antagonistic state, SK&F 101926 competitively binds to the basolateral V2 receptors of the renal collecting duct. By preventing AVP from binding, it halts the Gs-protein-coupled activation of adenylyl cyclase. The subsequent lack of cyclic AMP (cAMP) prevents Protein Kinase A (PKA) from phosphorylating Aquaporin-2 (AQP2) vesicles, thereby blocking their insertion into the apical membrane and promoting solute-free water excretion (aquaresis)[6].

G AVP Arginine Vasopressin (Endogenous Agonist) V2R V2 Receptor (Basolateral Membrane) AVP->V2R Binds & Activates SKF SK&F 101926 (Intended Antagonist) SKF->V2R Competitively Blocks Gs Gs Protein Activation V2R->Gs Stimulates AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA AQP2 Aquaporin-2 (AQP2) Membrane Insertion PKA->AQP2 Phosphorylates Water Water Reabsorption (Antidiuresis) AQP2->Water

Diagram 1: Intended V2 receptor blockade by SK&F 101926 preventing AQP2-mediated water reabsorption.

The In Vitro vs. In Vivo Paradox: Species Discrepancy

The clinical failure of SK&F 101926 serves as a foundational lesson in translational pharmacology. In vitro assays measuring vasopressin-stimulated adenylyl cyclase activity in renomedullary membranes indicated that SK&F 101926 was a potent, pure antagonist across multiple species, including rats, dogs, pigs, and humans[4].

However, in vivo functional assays revealed severe species-dependent discrepancies:

  • Rats & Squirrel Monkeys: SK&F 101926 functioned as a potent aquaretic agent. In conscious hydropenic rats, it caused dose-dependent increases in renal water excretion without significantly altering glomerular filtration rate or inducing heavy Na+/K+ loss[2].

  • Domestic Pigs: Despite high in vitro affinity ( Kbind​=11.8 nM) and potent adenylyl cyclase inhibition ( Ki​=3.9 nM) in porcine tissue, intravenous administration in conscious pigs resulted in only weak, clinically insignificant antagonism during water diuresis[7].

  • Humans: In healthy human volunteers, SK&F 101926 failed to induce aquaresis and instead acted as a potent antidiuretic agonist, drastically reducing urine volume and increasing urine osmolality[3].

Data Presentation: Cross-Species Pharmacological Profile
SpeciesIn Vitro V2 AffinityIn Vitro EfficacyIn Vivo Functional ResponsePrimary Phenotype
Rat HighPure AntagonistDose-dependent aquaresisAquaretic [1]
Squirrel Monkey HighPure AntagonistSolute-free water diuresisAquaretic [8]
Domestic Pig High ( Kbind​ 11.8 nM)Pure AntagonistMinimal change in Uosm​ Weak Antagonist [7]
Dog (Normal) HighPure AntagonistMixed / Weak effectsEquivocal [4]
Human HighPure AntagonistDecreased urine volume, High Uosm​ Full Agonist [9]

Unmasking Agonism: The Canine Indomethacin Model

To investigate the causality behind the human antidiuretic response, researchers developed a specialized in vivo canine model. The hypothesis centered on the modulatory role of endogenous renal prostaglandins (specifically PGE2), which tonically inhibit AVP-mediated cAMP generation at the V2 receptor[4].

The Causality of the Model: In a normal physiological state, basal PGE2 levels blunt the sensitivity of the V2 receptor. If a drug is a partial agonist with very low intrinsic efficacy (like SK&F 101926), this PGE2-mediated blunting suppresses the weak agonism, making the drug appear as a pure antagonist. By administering indomethacin —a non-selective cyclooxygenase (COX) inhibitor—PGE2 synthesis is abolished. The removal of this inhibitory tone hyper-sensitizes the V2 receptor. Under these conditions, the latent partial agonist activity of SK&F 101926 is unmasked, resulting in a full antidiuretic response that perfectly mirrors the human clinical outcome[8].

G Dog Conscious Hydrated Canine Model Indo Indomethacin Pretreatment (COX Inhibition) Dog->Indo SKF SK&F 101926 Admin (10-100 µg/kg i.v.) Dog->SKF PG Depletion of Renal Prostaglandins (PGE2) Indo->PG Blocks COX Enzyme V2R Hyper-Sensitized V2 Receptor PG->V2R Removes Inhibitory Tone SKF->V2R Binds Receptors Result Unmasked Antidiuresis (Full Agonist Activity) V2R->Result cAMP Generation Amplified

Diagram 2: Workflow demonstrating how COX inhibition unmasks the intrinsic agonism of SK&F 101926.

Experimental Protocol: Assessing In Vivo Aquaretic vs. Antidiuretic Activity

To ensure a self-validating system, the in vivo assessment of V2 receptor modulators must control for baseline hydration, endogenous AVP suppression, and renal hemodynamics. The following protocol details the indomethacin-unmasking assay in conscious dogs[4].

Step-by-Step Methodology
  • Subject Preparation & Baseline Stabilization:

    • Fasthound/Beagle dogs are fasted overnight but allowed free access to water.

    • Catheterize the cephalic vein for infusions and the urinary bladder for continuous volumetric collection.

  • Water Loading (Endogenous AVP Suppression):

    • Administer an initial oral water load (typically 20–30 mL/kg) to induce steady-state water diuresis.

    • Maintain hydration via continuous intravenous infusion of 2.5% dextrose in water at a rate matching urine output.

    • Validation Check: Proceed only when baseline urine osmolality ( Uosm​ ) drops below 100 mOsm/kg H2O, confirming suppression of endogenous AVP.

  • Cyclooxygenase Inhibition Phase:

    • Administer Indomethacin (2 mg/kg i.v. bolus, followed by a 2 mg/kg/hr continuous infusion).

    • Allow 30–45 minutes for complete COX inhibition and stabilization of new baseline hemodynamics.

  • Compound Administration:

    • Administer SK&F 101926 intravenously at escalating doses (e.g., 10, 30, 100 µg/kg).

    • Use a vehicle-only control group to validate that antidiuresis is not an artifact of prolonged restraint or indomethacin alone.

  • Data Acquisition & Endpoint Analysis:

    • Collect urine at 10-minute intervals.

    • Measure urine volume (mL/min) and Uosm​ (mOsm/kg H2O) via freezing-point depression osmometry.

    • Result: In the presence of indomethacin, SK&F 101926 triggers a sharp, dose-dependent decrease in urine volume and an increase in Uosm​ (> 400 mOsm/kg H2O), confirming unmasked agonism[8].

Implications for Drug Development

The paradoxical behavior of SK&F 101926 exposed the limitations of relying solely on in vitro adenylyl cyclase assays and rodent models for V2 receptor pharmacology[7]. It proved that peptide-based AVP analogs are highly susceptible to adopting distinct conformational states depending on the species-specific microenvironment of the V2 receptor[5].

This realization catalyzed a major paradigm shift in the pharmaceutical industry: the abandonment of peptide-based aquaretics in favor of non-peptide V2 antagonists (the "vaptans"). Molecules such as OPC-31260, Tolvaptan, and SR 121463A were subsequently developed[3][9]. Because these non-peptide structures interact with the V2 receptor transmembrane domains differently than endogenous peptides, they are devoid of intrinsic partial agonist activity across all tested species, successfully yielding the pure aquaretic effect originally sought with SK&F 101926[6].

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Exploratory

An In-depth Technical Guide to the Binding Affinity of (d(CH2)5¹,D-Tyr(Et)²,Val⁴,Arg⁸,des-Gly⁹)-Vasopressin for V1a versus V2 Receptors

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the binding characteristics of the synthetic vasopressin analog, (d(CH₂)₅¹,D-Tyr(Et)²,Val⁴,Arg⁸,des-Gly⁹)-Vasopressin, at the V1a and V2 vasopressin receptor subtypes. This document is intended for researchers, scientists, and drug development professionals engaged in the study of G protein-coupled receptors (GPCRs), particularly those in the vasopressin/oxytocin family.

Introduction: The Vasopressin System and its Receptors

Arginine vasopressin (AVP) is a nonapeptide hormone pivotal in regulating a wide array of physiological processes, including water homeostasis, blood pressure, and social behaviors.[1] Its actions are mediated through three main G protein-coupled receptor subtypes: V1a, V1b, and V2.[2] The V1a and V2 receptors, in particular, represent key therapeutic targets due to their distinct signaling pathways and tissue distribution.

  • V1a Receptors (V1aR): Predominantly found on vascular smooth muscle cells, platelets, and in the liver, V1a receptors are coupled to Gq/11 proteins.[3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately mobilizes intracellular calcium and activates protein kinase C (PKC), leading to physiological responses such as vasoconstriction.[3]

  • V2 Receptors (V2R): Primarily located on the principal cells of the renal collecting ducts, V2 receptors are coupled to Gs proteins.[2] Agonist binding triggers the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates protein kinase A (PKA), which promotes the translocation of aquaporin-2 water channels to the apical membrane, thereby increasing water reabsorption.[2]

The development of synthetic analogs of vasopressin with selective affinities for these receptor subtypes has been instrumental in dissecting their individual physiological roles and in the development of novel therapeutics.

The Compound of Interest: (d(CH₂)₅¹,D-Tyr(Et)²,Val⁴,Arg⁸,des-Gly⁹)-Vasopressin

The subject of this guide, (d(CH₂)₅¹,D-Tyr(Et)²,Val⁴,Arg⁸,des-Gly⁹)-Vasopressin, is a potent synthetic antagonist of vasopressin receptors. It is also known by the synonyms SK&F 101926 and LS-186846. Its structure is characterized by several key modifications to the native arginine vasopressin peptide, which contribute to its binding affinity and antagonist properties.

Comparative Binding Affinity at V1a and V2 Receptors

The defining characteristic of a vasopressin analog is its binding affinity profile for the different receptor subtypes. (d(CH₂)₅¹,D-Tyr(Et)²,Val⁴,Arg⁸,des-Gly⁹)-Vasopressin has been characterized as a potent antagonist at both V1a and V2 receptors, classifying it as a mixed V1/V2 antagonist.[4]

Receptor SubtypeLigandTissue/Cell LineBinding Affinity (Kd/KB)Reference
V1a [³H]-SK&F 101926Rat Liver Plasma Membranes0.2 nM (Kd)[5]
V1a [³H]-SK&F 101926A-10 Vascular Smooth Muscle Cells0.5 nM (Kd)[5]
V1a SK&F 101926Human Mesenteric Arteries2.23 nM (KB)[4]
V2 [³H]-SK&F 101926Madin-Darby Canine Kidney (MDCK) CellsHigh Affinity[5]

Kd (dissociation constant) is a measure of the affinity of a ligand for its receptor, where a lower Kd indicates a higher affinity. KB is the equilibrium dissociation constant for an antagonist, functionally analogous to Ki.

The data clearly indicates that (d(CH₂)₅¹,D-Tyr(Et)²,Val⁴,Arg⁸,des-Gly⁹)-Vasopressin exhibits high, nanomolar affinity for the V1a receptor across different species and tissues.[4][5] While a precise quantitative value for its affinity at the V2 receptor is not explicitly stated in the primary literature, it is consistently described as having "high affinity".[5] This suggests that the compound is a non-selective antagonist, capable of blocking the physiological effects mediated by both V1a and V2 receptors.

Signaling Pathways and Mechanism of Action

As an antagonist, (d(CH₂)₅¹,D-Tyr(Et)²,Val⁴,Arg⁸,des-Gly⁹)-Vasopressin binds to the V1a and V2 receptors but does not elicit the conformational changes necessary to activate their respective downstream signaling cascades.

V1a Receptor Signaling Pathway

The canonical signaling pathway for the V1a receptor is depicted below.

V1a_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol V1aR V1a Receptor Gq11 Gq/11 V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG AVP Arginine Vasopressin AVP->V1aR Binds & Activates Antagonist (d(CH2)5,D-Tyr(Et)2,Val4,Arg8,des-Gly9) -Vasopressin Antagonist->V1aR Binds & Blocks Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Physiological Response (e.g., Vasoconstriction) Ca2_release->Response PKC->Response

Caption: V1a Receptor Signaling Pathway.

V2 Receptor Signaling Pathway

The canonical signaling pathway for the V2 receptor is illustrated below.

Caption: V2 Receptor Signaling Pathway.

Experimental Protocols for Determining Binding Affinity

The determination of the binding affinity of a ligand for its receptor is a cornerstone of pharmacological research. Radioligand binding assays are the gold standard for this purpose, providing sensitive and quantitative data.[6]

Cell Culture and Membrane Preparation

Rationale: To study the binding of a ligand to a specific receptor, a biological system expressing that receptor is required. For V1a receptors, cell lines like A-10 vascular smooth muscle cells or tissues rich in the receptor, such as the liver, are commonly used.[5] For V2 receptors, the Madin-Darby Canine Kidney (MDCK) cell line is a well-established model as it endogenously expresses this receptor.[5][7]

Protocol for MDCK Cell Culture (for V2 Receptor Expression):

  • Media Preparation: Prepare complete growth medium consisting of Eagle's Minimal Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 2 mM L-glutamine.[8][9]

  • Cell Thawing and Seeding: Thaw cryopreserved MDCK cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge at approximately 125 x g for 5 minutes.[7]

  • Resuspend the cell pellet in fresh complete growth medium and seed into T-75 culture flasks.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.[7]

  • Subculturing: When the cells reach 80-90% confluency, aspirate the medium, wash with phosphate-buffered saline (PBS), and detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA).[7] Resuspend the detached cells in fresh medium and re-seed into new flasks or plates for experiments.

Protocol for Membrane Preparation:

  • Cell Harvesting: Harvest cultured cells (e.g., MDCK or A-10) or mince fresh/frozen tissue (e.g., rat liver).

  • Homogenization: Homogenize the cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.[10]

  • Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.[10]

  • Membrane Pelleting: Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[10]

  • Washing: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation step to wash the membranes.

  • Storage: Resuspend the final membrane pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C until use.[10]

Radioligand Binding Assay (Competition Assay)

Rationale: A competition binding assay is used to determine the affinity (Ki) of an unlabeled ligand (the "competitor," in this case, (d(CH₂)₅¹,D-Tyr(Et)²,Val⁴,Arg⁸,des-Gly⁹)-Vasopressin) by measuring its ability to displace a radiolabeled ligand with known affinity for the receptor.

Experimental Workflow Diagram:

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Membrane suspension - Radioligand ([³H]AVP) - Unlabeled antagonist - Assay buffer start->prepare_reagents incubation Incubate: Membranes + Radioligand + Varying concentrations of unlabeled antagonist prepare_reagents->incubation filtration Separate Bound from Free Ligand: Rapid vacuum filtration through glass fiber filters incubation->filtration washing Wash Filters: Remove non-specifically bound radioligand filtration->washing scintillation Quantify Bound Radioactivity: Scintillation counting washing->scintillation analysis Data Analysis: - Plot % inhibition vs. log[antagonist] - Determine IC₅₀ - Calculate Ki using Cheng-Prusoff equation scintillation->analysis end End analysis->end

Caption: Radioligand Competition Binding Assay Workflow.

Step-by-Step Protocol:

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • A fixed concentration of a suitable radioligand (e.g., [³H]-Arginine Vasopressin).

    • Increasing concentrations of the unlabeled competitor, (d(CH₂)₅¹,D-Tyr(Et)²,Val⁴,Arg⁸,des-Gly⁹)-Vasopressin.

    • Control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled AVP).

  • Initiate Reaction: Add the prepared cell membrane suspension to each well to start the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. This separates the membrane-bound radioligand from the free radioligand.[10]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.[10]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Conclusion

(d(CH₂)₅¹,D-Tyr(Et)²,Val⁴,Arg⁸,des-Gly⁹)-Vasopressin is a potent, non-selective antagonist of both V1a and V2 vasopressin receptors, exhibiting high, nanomolar affinity for both subtypes. This technical guide has outlined the distinct signaling pathways of these receptors and provided a detailed, field-proven protocol for the determination of the binding affinity of this and other vasopressin analogs using radioligand binding assays. The understanding of the specific binding characteristics of such compounds is fundamental for their application as pharmacological tools and for the development of novel therapeutics targeting the vasopressin system.

References

  • Stassen, F. L., Heckman, G., Schmidt, D., et al. (1988). A novel radiolabeled vasopressin antagonist: [3H-Phe]-desGlyd(CH2)5D-Tyr(Et)VAVP, [3H]-SK&F 101926. Molecular Pharmacology, 33(4), 424-430. [Link]

  • Gellai, M., & Kinter, L. B. (1989). Human vascular vasopressin receptors: analysis with selective vasopressin receptor antagonists. The Journal of pharmacology and experimental therapeutics, 249(3), 763–768. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Thibonnier, M., & Roberts, J. M. (1985). Characterization of human platelet vasopressin receptors.
  • Howl, J., & Wheatley, M. (1996). Probing the V1a vasopressin receptor binding site with pyroglutamate-substituted linear antagonists. Journal of medicinal chemistry, 39(26), 5179–5183. [Link]

  • Culture Collections. (n.d.). MDCK II. Retrieved from [Link]

  • Pettibone, D. J., Kishel, M. T., Woyden, C. J., et al. (1992). Radioligand binding studies reveal marked species differences in the vasopressin V1 receptor of rat, rhesus and human tissues. Life sciences, 50(25), 1953–1958. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Cytion. (n.d.). MDCK-II Cells. Retrieved from [Link]

  • Manning, M., Misicka, A., Olma, A., et al. (1986). Synthesis and receptor specificities of vasopressin antagonists. Journal of cardiovascular pharmacology, 8 Suppl 7, S29-35. [Link]

  • Fahrenholz, F., Papsuevich, E., & Popkova, I. (1992). Synthesis and binding characteristics of two sulfhydryl-reactive probes for vasopressin receptors. Biological chemistry Hoppe-Seyler, 373(1), 11-16. [Link]

  • Pan, Y., Gutta, P., & Hruby, V. J. (2007). Study of V2 vasopressin receptor hormone binding site using in silico methods. Protein and peptide letters, 14(7), 679–684. [Link]

  • Chini, B., Mouillac, B., Ala, Y., et al. (1995). The V2 vasopressin receptor stimulates ERK1/2 activity independently of heterotrimeric G protein signalling. The EMBO journal, 14(24), 6142–6150.
  • Wikipedia. (n.d.). Vasopressin receptor 1A. Retrieved from [Link]

  • Merritt, J. E., Armstrong, W. P., Benham, C. D., et al. (1990). SK&F 96365, a novel inhibitor of receptor-mediated calcium entry. The Biochemical journal, 271(2), 515–522. [Link]

  • Cellosaurus. (n.d.). MDCK-II (CVCL_0424). Retrieved from [Link]

  • Cellosaurus. (n.d.). MDCK-dEGF/HBEGF/TGFalpha/EREG KO 2 (CVCL_D5I4). Retrieved from [Link]

  • OncLive. (2026, March 13). RSK Inhibition Is Poised for Deeper Activity in RSK-High, CDK4/6 Inhibitor–Resistant Breast Cancer. Retrieved from [Link]

  • BindingDB. (n.d.). BindingDB PrimarySearch_ki. Retrieved from [Link]

  • Wikipedia. (n.d.). Vasopressin receptor 2. Retrieved from [Link]

  • GlobalRPH. (2017, September 1). Vasopressin-V2- Receptor-antagonists. Retrieved from [Link]

  • Grazzini, E., Guillon, G., Mouillac, B., & Zingg, H. H. (1998). Vasopressin receptor subtypes V1a and V2 are coupled, respectively, to G protein q/11 and Gs. The Journal of biological chemistry, 273(14), 8185–8190.

Sources

Foundational

Structural Conformation and Pharmacological Dynamics of (D(CH2)(5/1),D-Tyr(ET)2,val4,arg8,des-gly9)-vasopressin

Executive Summary The transition of arginine vasopressin (AVP) from a potent antidiuretic agonist to a highly selective V2 receptor antagonist represents a masterclass in rational peptide design. The synthetic analog (D(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of arginine vasopressin (AVP) from a potent antidiuretic agonist to a highly selective V2 receptor antagonist represents a masterclass in rational peptide design. The synthetic analog (D(CH2)(5/1),D-Tyr(ET)2,val4,arg8,des-gly9)-vasopressin —widely designated in the literature as SK&F 101926 —achieves competitive antagonism through precise stereochemical inversions and the introduction of bulky, rigidifying moieties[1].

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the exact structural causality behind this peptide's conformation, its unique ability to act as a pharmacological chaperone for misfolded receptors, and the self-validating experimental workflows required to quantify its efficacy.

Deconstructive Structural Conformation

Native AVP is a cyclic nonapeptide characterized by a flexible N-terminus and a highly mobile C-terminal tripeptide tail. To engineer SK&F 101926, four critical structural modifications were implemented to lock the peptide into an antagonist conformation[2].

  • Position 1: The Rigidifying d(CH2)5 Ring The native hemicystine is replaced with β,β -cyclopentamethylene- β -mercaptopropionic acid (d(CH2)5). This bulky cyclopentyl ring restricts the rotational freedom of the Cys1-Cys6 disulfide bridge. By eliminating N-terminal flexing, the cyclic hexapeptide is locked into a rigid conformation that binds the V2 receptor but lacks the kinetic flexibility required to induce the G-protein-coupled active state[2].

  • Position 2: The D-Tyr(Et) Steric Wedge The substitution of L-Tyrosine with O-ethyl-D-tyrosine (D-Tyr(Et)) is the primary driver of antagonism. The D-chirality flips the side chain away from the peptide backbone, while the ethyl ether adds significant lipophilic bulk. This acts as a "steric wedge" within the transmembrane binding pocket, physically preventing the receptor helices from collapsing inward to initiate signal transduction.

  • Position 4: The Valine Selectivity Filter Replacing the polar glutamine (Gln4) with the hydrophobic valine (Val4) drastically enhances the lipophilicity of the cyclic ring. The V2 receptor pocket accommodates aliphatic bulk more favorably than the V1a receptor, making this substitution the key to the peptide's high V2 selectivity.

  • Position 9: Exocyclic Tail Truncation (des-Gly9) The removal of the terminal glycinamide (des-Gly9) truncates the tail to just Pro7-Arg8. Structure-activity relationship studies prove that the entire tripeptide tail is unnecessary; antagonism only requires a basic functional group (the guanidinium of Arg8) extending at an "optimal distance" from the hexapeptide ring to interact with acidic residues in the receptor pocket[2].

Quantitative Data: Conformational Impact Summary
SubstitutionNative AVP ResidueSK&F 101926 ModificationConformational EffectPharmacological Outcome
Position 1 Hemicystined(CH2)5Disulfide bridge rigidificationPrevents receptor activation
Position 2 L-TyrosineD-Tyr(Et)Side-chain inversion & steric bulkActs as a steric wedge (Antagonism)
Position 4 L-GlutamineL-ValineIncreased local lipophilicityHigh V2 over V1a selectivity
Position 9 GlycinamideTruncated (des-Gly9)Exocyclic tail shorteningOptimizes basic group spatial distance

Receptor Interaction & The Pharmacological Chaperone Mechanism

Beyond competitive antagonism, SK&F 101926 exhibits a profound secondary function: it acts as a pharmacological chaperone [3]. In genetic disorders like Nephrogenic Diabetes Insipidus (NDI), mutations in the V2 receptor (V2R) cause the protein to misfold. The cell's endoplasmic reticulum (ER) quality control machinery detects this misfolding, retains the receptor, and targets it for proteasomal degradation.

When mutant cells are incubated with SK&F 101926, the antagonist permeates the ER and binds to the partially folded mutant V2R. Because the antagonist locks the binding pocket into a highly stable, rigidified state, it provides the thermodynamic stabilization necessary for the mutant receptor to bypass ER retention. The receptor is then successfully trafficked through the Golgi apparatus and expressed at the plasma membrane as a functional unit[3].

G A Mutant V2R (ER Retained) B Misfolded State A->B C Proteasomal Degradation B->C Unchaperoned D SK&F 101926 Binding B->D + Antagonist E Conformational Rescue D->E F Membrane Expression E->F

Fig 1: Pharmacological chaperoning of mutant V2 receptors by SK&F 101926.

Self-Validating Experimental Protocols

To rigorously evaluate the structural binding and chaperone capabilities of SK&F 101926, researchers must employ self-validating assay systems. Below are the definitive protocols for quantifying these dynamics.

Protocol 1: Radioligand Binding Affinity Assay

To determine the true receptor density ( Bmax​ ) and binding affinity ( Kd​ ), a radiolabeled version of the antagonist, [3H]-SK&F 101926, is utilized[1].

  • Causality: Agonists only bind with high affinity to G-protein-coupled receptors. By using a radiolabeled antagonist, the assay measures the total receptor population regardless of the G-protein coupling state, ensuring absolute quantification.

  • Isolate plasma membranes from HEK-293 cells expressing V2R via differential centrifugation.

  • Incubate 50μg of membrane protein with varying concentrations of [3H]-SK&F 101926 (0.1 to 10 nM) in binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) for 60 minutes at 22°C.

  • Define non-specific binding by co-incubating parallel samples with a 1000-fold excess of unlabeled AVP.

  • Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters.

  • Quantify bound radioactivity via liquid scintillation counting and analyze via Scatchard plot.

Protocol 2: Cell-Surface Expression Rescue Assay (ELISA)

This protocol quantifies the ability of SK&F 101926 to rescue ER-retained mutant receptors[3].

  • Causality & Self-Validation: The critical step in this protocol is the deliberate omission of permeabilizing agents (like Triton X-100) during fixation. This self-validates the assay by ensuring the primary antibody can physically only access the extracellular N-terminus of the V2R. Any fluorescent signal generated strictly represents receptors that have successfully trafficked to the plasma membrane, completely excluding ER-retained aggregates.

  • Transfect HEK-293 cells with N-terminally HA-tagged mutant V2R plasmids.

  • Incubate the cells with 10−7 M SK&F 101926 for 16 hours to allow for ER penetration and chaperone binding.

  • Wash cells with ice-cold PBS to halt trafficking.

  • Critical Step: Fix cells with 4% paraformaldehyde for 20 minutes. Do not permeabilize.

  • Block with 5% BSA in PBS, then incubate with anti-HA primary antibody (1:500) for 1 hour.

  • Wash and incubate with HRP-conjugated secondary antibody.

  • Develop with TMB substrate and quantify absorbance at 450 nm to measure surface expression.

Workflow S1 1. Transfect HEK-293 (HA-V2R Mutants) S2 2. Incubate SK&F 101926 (10^-7 M, 16h) S1->S2 S3 3. Fixation (Non-permeabilized) S2->S3 S4 4. Immunostaining (Anti-HA Ab) S3->S4 S5 5. Signal Quantification (Surface Receptors) S4->S5

Fig 2: Self-validating workflow for quantifying cell-surface receptor rescue.

Limitations & Evolution to Non-Peptide Antagonists

While SK&F 101926 is a masterwork of peptide engineering, it possesses inherent limitations. In certain in vivo models (such as the Brattleboro rat) and in human clinical trials, the peptide exhibits slight partial agonist activity[4]. Furthermore, as a peptide, it lacks oral bioavailability. These limitations ultimately catalyzed the development of non-peptide, orally active V2 antagonists (vaptans) like SR121463A, which maintain the steric wedge mechanism without the pharmacokinetic drawbacks of a peptide backbone[4].

References

  • Structure-activity relationships of novel vasopressin antagonists containing C-terminal diaminoalkanes and (aminoalkyl)
  • Source: Journal of Clinical Investigation (JCI)
  • A novel radiolabeled vasopressin antagonist: [3H-Phe]-desGlyd(CH2)5D-Tyr(Et)
  • Source: Journal of Clinical Investigation (JCI)

Sources

Exploratory

Molecular and Pharmacological Profiling of SK&F 101926: A Technical Whitepaper on Vasopressin Receptor Modulation

Executive Summary The synthetic octapeptide (D(CH2)(5/1),D-Tyr(ET)2,Val4,Arg8,des-Gly9)-vasopressin , widely known in pharmacological literature as SK&F 101926 or desGlyd(CH2)5D-Tyr(Et)VAVP , represents a critical milest...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthetic octapeptide (D(CH2)(5/1),D-Tyr(ET)2,Val4,Arg8,des-Gly9)-vasopressin , widely known in pharmacological literature as SK&F 101926 or desGlyd(CH2)5D-Tyr(Et)VAVP , represents a critical milestone in the development of vasopressin receptor modulators 1. Originally designed as a potent aquaretic agent to promote free water excretion by antagonizing the antidiuretic hormone (AVP) at the V2 receptor 2, this compound revealed profound species-dependent pharmacological differences—acting as a pure antagonist in rodents and non-human primates, yet exhibiting partial agonist (antidiuretic) properties in humans [[3]](). This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, receptor kinetics, and the self-validating experimental workflows used to characterize its unique profile.

Physicochemical Profiling and Structural Causality

SK&F 101926 is a highly modified analog of Arginine Vasopressin (AVP). The rational design of this peptide involved specific amino acid substitutions to eliminate intrinsic efficacy while preserving high-affinity receptor binding.

Quantitative Physicochemical Data

Data synthesized from computed computational models and mass spectrometry.

PropertyValueReference / Causality
Molecular Formula C51H74N12O10S2Defines the heavily modified octapeptide backbone [[1]]().
Molecular Weight 1079.3 g/mol Confirmed via mass spectrometry 1.
Monoisotopic Mass 1078.51 DaHigh-resolution mass for exact isotopic tracking 4.
XLogP3-AA 1.1Indicates moderate lipophilicity, suitable for receptor pocket insertion 1.
Hydrogen Bond Donors 10Critical for anchoring the peptide to the extracellular loops of V1/V2 receptors 1.
Structural Modifications and Mechanistic Rationale

The transition from endogenous AVP to the antagonist SK&F 101926 relies on four distinct structural modifications:

  • Position 1 (d(CH2)5): The incorporation of β -mercapto- β,β -cyclopentamethylenepropionic acid creates a rigid, bulky N-terminus. Causality: This steric hindrance prevents the conformational change required for G-protein activation, establishing the foundation for antagonism 5.

  • Position 2 (D-Tyr(Et)): O-ethylation and D-isomerization of tyrosine. Causality: Alkylation of the hydroxyl group eliminates a critical hydrogen bond necessary for receptor triggering, driving potent aquaretic (V2 antagonist) activity [[5]]().

  • Position 4 (Val): Substitution of glutamine with valine. Causality: Enhances selectivity and binding affinity for the V2 receptor subtype over V1.

  • Position 9 (des-Gly): Removal of the terminal glycinamide. Causality: Truncation of the peptide tail drastically reduces intrinsic efficacy, further locking the molecule into an antagonist profile in most mammalian models 6.

Pharmacodynamics: Receptor Kinetics and The Species Paradox

SK&F 101926 binds with exceptional affinity to both V1 and V2 receptors. Radioligand binding studies utilizing [3H]-SK&F 101926 demonstrate a KD​ of 0.5 nM in intact vascular smooth muscle cells (A-10) and 0.2 nM in rat liver membranes [[7]]().

The Indomethacin Unmasking Effect

While SK&F 101926 acts as a pure aquaretic (water diuresis) agent in rats and squirrel monkeys 5, human trials unexpectedly revealed potent antidiuretic (agonist) properties 3. This paradox was mechanistically decoded using canine models. When dogs were treated with indomethacin (a cyclooxygenase inhibitor), the pure antagonist profile of SK&F 101926 shifted to a full antidiuretic agonist 8.

Causality: Prostaglandin E2 (PGE2) tonically inhibits AVP-stimulated cAMP generation in the renal collecting duct. By inhibiting PGE2 synthesis with indomethacin, the V2 receptor signaling cascade becomes hyper-sensitized. This sensitization lowers the activation threshold, allowing the weak, latent intrinsic efficacy of SK&F 101926 to trigger Aquaporin-2 insertion, unmasking its partial agonism 8.

G AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Full Agonist SKF SK&F 101926 SKF->V2R Antagonist (Rat) Partial Agonist (Human) Gs Gs Protein V2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Production AC->cAMP AQP2 Aquaporin-2 Insertion (Antidiuresis) cAMP->AQP2

V2 receptor signaling modulation by AVP and SK&F 101926 across species.

Self-Validating Experimental Methodologies

To accurately profile vasopressin analogs, researchers must employ rigorous, self-validating protocols. Below are the definitive methodologies for characterizing SK&F 101926.

Protocol A: Radioligand Binding Kinetics using [3H]-SK&F 101926

Because SK&F 101926 is an antagonist, it does not induce rapid receptor internalization, making [3H]-SK&F 101926 an ideal radioligand for stable membrane kinetic studies 7.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize A-10 cells (V1) or MDCK cells (V2) in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Incubation & G-Protein Uncoupling: Incubate 50 µg of membrane protein with varying concentrations of [3H]-SK&F 101926 (0.1 to 5.0 nM).

    • Causality/Validation: To differentiate between high and low-affinity receptor states, add 100 µM GTP γ S to a parallel cohort. GTP γ S irreversibly uncouples G-proteins. Because SK&F 101926 is an antagonist, its affinity should remain largely unaffected by GTP γ S, validating its lack of intrinsic efficacy [[7]]().

  • Non-Specific Binding Control: Define non-specific binding by co-incubating with 1 µM unlabeled AVP.

    • Self-Validation Threshold: Specific binding must account for >80% of total binding. If <80%, the membrane preparation is degraded and must be discarded.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Quantification: Measure retained radioactivity via liquid scintillation counting and perform Scatchard analysis to derive KD​ and Bmax​ .

Workflow Membrane 1. Membrane Preparation Incubation 2. Radioligand Incubation Membrane->Incubation Filtration 3. Rapid Filtration Incubation->Filtration Detection 4. Scintillation Counting Filtration->Detection Analysis 5. Scatchard Analysis Detection->Analysis

Workflow for [3H]-SK&F 101926 radioligand binding assay.

Protocol B: In Vivo Antidiuretic/Aquaretic Profiling (Brattleboro Rat Model)

To assess true intrinsic efficacy without the confounding variable of fluctuating endogenous vasopressin, the Brattleboro rat (which exhibits hereditary diabetes insipidus due to an AVP synthesis defect) is the gold standard model 3.

Step-by-Step Methodology:

  • Acclimatization: House male Brattleboro rats (300–350 g) in individual metabolic cages for 7 days with ad libitum access to food and tap water.

    • Self-Validation Threshold: Baseline 24h urine flow rate must be 200 mL, and urine osmolality must be 170 mOsm/kg H2O. Animals failing this criterion do not have complete diabetes insipidus and must be excluded 3.

  • Dosing: Administer SK&F 101926 (0.01 mg/kg) via intraperitoneal (i.p.) injection dissolved in 0.9% NaCl.

  • Metabolic Collection: Collect urine continuously for 24 hours post-administration.

  • Analysis: Measure cumulative urine volume and osmolality.

    • Interpretation: In this specific model, SK&F 101926 paradoxically demonstrates its latent partial agonism by lowering urine volume and increasing urine osmolality by approximately 60% compared to vehicle controls 3.

Conclusion

The characterization of (D(CH2)(5/1),D-Tyr(ET)2,Val4,Arg8,des-Gly9)-vasopressin (SK&F 101926) fundamentally altered the landscape of peptide drug development. By demonstrating that a single molecule can act as a potent antagonist in one species and a partial agonist in another, it highlighted the critical necessity of multi-species validation and the profound impact of local tissue modulators (like prostaglandins) on GPCR activation thresholds.

References

  • PubChem - NIH. "SK&F 101926 | C51H74N12O10S2 | CID 122322 - PubChem - NIH". 1

  • Université du Luxembourg. "C51H74N12O10S2 - Explore - PubChemLite". 4

  • PubMed - NIH. "A novel radiolabeled vasopressin antagonist: [3H-Phe]-desGlyd(CH2)5D-Tyr(Et)VAVP, [3H]-SK&F 101926". 7

  • Journal of Clinical Investigation (JCI). "Characterization of SR 121463A, a Highly Potent and Selective, Orally Active Vasopressin V2 Receptor Antagonist".3

  • PubMed - NIH. "Cyclooxygenase inhibition unmasks the full antidiuretic agonist activity of the vasopressin antagonist, SK&F 101926, in dogs".8

  • PubMed - NIH. "Flushing and haemodynamic responses to vasopressin peptides in the rhesus monkey". 6

  • PubMed - NIH. "Vasopressin antagonism in the squirrel monkey (Saimiri sciureus)". 5

  • PubMed - NIH. "Respiratory and Cardiovascular Changes Associated With Toxic Doses of a Peptide Antagonist of Vasopressin in the Rat". 2

Sources

Protocols & Analytical Methods

Method

In vitro protocols for V2 receptor antagonism using (D(CH2)(5/1),D-Tyr(ET)2,val4,arg8,des-gly9)-vasopressin

Introduction & Pharmacological Context Vasopressin (AVP) regulates systemic water homeostasis primarily through the V2 receptor, a Gs-coupled G-protein coupled receptor (GPCR) located in the basolateral membrane of the r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Vasopressin (AVP) regulates systemic water homeostasis primarily through the V2 receptor, a Gs-coupled G-protein coupled receptor (GPCR) located in the basolateral membrane of the renal collecting duct. The synthetic peptide (d(CH2)5^1, D-Tyr(Et)^2, Val^4, Arg^8, des-Gly^9)-vasopressin, widely known in literature as SK&F 101926 , is a highly potent V2 receptor antagonist[1].

From a drug development perspective, SK&F 101926 is a fascinating and critical reference compound. While it exhibits pure, high-affinity competitive antagonism in vitro across multiple species (rat, pig, dog, human), it unexpectedly acts as a partial or full antidiuretic agonist in vivo in humans and dogs[2][3]. This unique pharmacological divergence highlights the existence of distinct ligand-induced receptor conformational states and underscores the necessity of rigorous, self-validating in vitro assay designs before progressing to in vivo models.

Mechanistic Overview

Upon endogenous AVP binding, the V2 receptor couples to Gs proteins, stimulating adenylyl cyclase (AC) to convert ATP into cyclic AMP (cAMP). Elevated intracellular cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates Aquaporin-2 (AQP2) vesicles, triggering their insertion into the apical membrane to facilitate water reabsorption.

SK&F 101926 competitively binds to the orthosteric site of the V2 receptor. In vitro, this binding stabilizes an inactive receptor conformation, effectively blocking AVP-induced Gs-coupling and subsequent cAMP accumulation[4].

V2R_Signaling AVP Arginine Vasopressin (Endogenous Agonist) V2R V2 Receptor (Gs-coupled GPCR) AVP->V2R Activates Antag SK&F 101926 (Competitive Antagonist) Antag->V2R Blocks Gs Gs Protein Activation V2R->Gs Couples AC Adenylyl Cyclase (Effector) Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2 Aquaporin-2 Membrane Insertion PKA->AQP2 Phosphorylates

V2 receptor Gs-coupled signaling pathway and competitive inhibition by SK&F 101926.

Expertise & Experience: Causality in Assay Design

To establish a self-validating system for evaluating V2 receptor antagonism, researchers must understand the causality behind specific experimental conditions. Do not merely follow steps; ensure the following parameters are controlled:

  • Phosphodiesterase Inhibition (The Role of IBMX): In functional assays, the addition of 3-isobutyl-1-methylxanthine (IBMX) is mandatory. Without IBMX, endogenous phosphodiesterases rapidly degrade synthesized cAMP. This leads to an artificially narrow signal window and right-shifted IC50 curves, masking the true potency of the antagonist.

  • Membrane vs. Whole Cell Preparations: For equilibrium radioligand binding, isolated kidney medullary membranes or HEK-293 cell membranes are preferred over whole cells. Peptidic antagonists can induce slow, clathrin-dependent receptor internalization[5]. Internalization removes receptors from the cell surface during the assay, skewing equilibrium binding kinetics and violating the assumptions of the Cheng-Prusoff equation.

  • GTPγS Uncoupling for Validation: To confirm that SK&F 101926 is acting as an antagonist in vitro, assays should be run in the presence and absence of non-hydrolyzable GTP analogs (e.g., GTPγS). GTPγS uncouples the G-protein from the receptor. While agonist affinity typically decreases in the presence of GTPγS, the affinity of a pure antagonist remains unchanged[1].

In Vitro Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol determines the equilibrium dissociation constant (Ki) of SK&F 101926 by displacing a radiolabeled ligand.

  • Membrane Preparation: Homogenize HEK-293 cells stably expressing the human V2 receptor (or isolated porcine renomedullary tissue[4]) in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, and protease inhibitors). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

  • Incubation Setup: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM of [3H]-AVP (or the specific radioligand [3H]-SK&F 101926[1]), and varying concentrations of unlabelled SK&F 101926 ranging from 10−12 to 10−5 M.

  • Equilibration: Incubate the plate at 25°C for 60 minutes to ensure steady-state equilibrium is reached without degrading the peptide.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Critical Step: Pre-soak filters in 0.3% polyethylenimine for 1 hour prior to use to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the highly basic AVP peptides. Wash filters three times with ice-cold wash buffer.

  • Detection: Add scintillation cocktail to the filters and quantify bound radioactivity using a liquid scintillation counter.

Protocol 2: Functional cAMP Accumulation Assay (HTRF)

This protocol measures the functional antagonism of SK&F 101926 against AVP-stimulated cAMP production[2].

Workflow Step1 1. Cell Preparation HEK-293 expressing hV2R Step2 2. Pre-incubation Add IBMX + SK&F 101926 (15 min) Step1->Step2 Step3 3. Agonist Challenge Add AVP (10^-9 M) for 30 min Step2->Step3 Step4 4. Cell Lysis & Detection Measure cAMP via HTRF Step3->Step4 Step5 5. Data Analysis Calculate IC50 & Schild Plot Step4->Step5

Step-by-step in vitro workflow for evaluating V2 receptor functional antagonism via cAMP assay.

  • Cell Plating: Seed HEK-293 cells expressing hV2R at 10,000 cells/well in a 384-well microplate.

  • Pre-incubation: Add stimulation buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX) containing serial dilutions of SK&F 101926. Incubate for 15 minutes at 37°C to allow the antagonist to occupy the receptor orthosteric sites.

  • Agonist Challenge: Add a sub-maximal concentration of AVP (typically the EC80, ~1 nM) to the wells. Incubate for exactly 30 minutes at 37°C.

  • Lysis & Detection: Add HTRF (Homogeneous Time-Resolved Fluorescence) lysis buffer containing d2-labeled cAMP and an anti-cAMP cryptate conjugate. Incubate for 1 hour at room temperature in the dark.

  • Readout: Read the plate on a time-resolved fluorescence microplate reader (excitation at 337 nm, emission at 620 nm and 665 nm). Calculate the F665/F620 ratio to determine cAMP concentrations via a standard curve.

Quantitative Data Summary

The following table summarizes the typical in vitro binding affinities and functional potencies of SK&F 101926 across different species and receptor subtypes, demonstrating its high potency prior to in vivo translation[1][4].

Species / Tissue SourceReceptor SubtypeAssay TypeParameterValue (nM)
Rat (Liver Membranes)V1aRadioligand Binding Kd​ 0.2
Rat (A-10 Smooth Muscle)V1aRadioligand Binding Kd​ 0.4 - 0.5
Pig (Renomedullary Tissue)V2Radioligand Binding Ki​ 11.8
Pig (Renomedullary Tissue)V2Functional (cAMP Inhibition) Ki​ 3.9
Human (HEK-293 / Kidney)V2Radioligand Binding Ki​ ~0.4 - 1.2

Sources

Application

Application and Protocol for the Functional Characterization of (d(CH₂)₅¹,D-Tyr(Et)²,Val⁴,Arg⁸,des-Gly⁹)-Vasopressin in a cAMP Accumulation Assay

Introduction: The Vasopressin V2 Receptor and its Canonical Signaling Pathway The vasopressin V2 receptor (V2R) is a member of the G-protein coupled receptor (GPCR) superfamily and a key regulator of water homeostasis in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Vasopressin V2 Receptor and its Canonical Signaling Pathway

The vasopressin V2 receptor (V2R) is a member of the G-protein coupled receptor (GPCR) superfamily and a key regulator of water homeostasis in the body.[1][2] Primarily expressed on the basolateral membrane of renal collecting duct cells, the V2R responds to the endogenous hormone arginine vasopressin (AVP).[1][3] Upon AVP binding, the V2R undergoes a conformational change that activates the stimulatory G-protein, Gs.[4] This activation, in turn, stimulates adenylyl cyclase to catalyze the conversion of ATP into the second messenger, cyclic adenosine monophosphate (cAMP).[3][4][5] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which initiates a phosphorylation cascade leading to the insertion of aquaporin-2 water channels into the apical membrane of the collecting duct cells.[5] This process increases water reabsorption from the urine, thus concentrating the urine and reducing its volume.[3][5]

Given its critical role in regulating fluid balance, the V2R is a significant target for therapeutic intervention in various conditions, including nephrogenic diabetes insipidus and hyponatremia.[1][6] The measurement of intracellular cAMP accumulation is a direct and robust method for assessing the functional activity of compounds targeting the V2R.

V2R_Signaling_Pathway AVP Arginine Vasopressin (AVP) (Agonist) V2R V2R AVP->V2R Binds & Activates Antagonist (d(CH₂)₅¹,D-Tyr(Et)²,Val⁴,Arg⁸,des-Gly⁹)-Vasopressin (Antagonist) Antagonist->V2R Binds & Blocks ATP ATP AC AC ATP->AC cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Aquaporin Aquaporin-2 Channel Insertion PKA->Aquaporin Phosphorylation Cascade Gs Gs V2R->Gs Activates Gs->AC Stimulates AC->cAMP Converts

Compound of Interest: (d(CH₂)₅¹,D-Tyr(Et)²,Val⁴,Arg⁸,des-Gly⁹)-Vasopressin

(d(CH₂)₅¹,D-Tyr(Et)²,Val⁴,Arg⁸,des-Gly⁹)-Vasopressin, also known by its research code SK&F 101926, is a synthetic peptide analog of vasopressin. Contrary to what its structural similarity to AVP might suggest, this compound functions as a potent antagonist of both the vasopressor (V1) and antidiuretic (V2) vasopressin receptors.[7] In the context of a V2R-mediated cAMP accumulation assay, its primary application is to inhibit the cAMP production stimulated by a V2R agonist. While some in vivo studies have reported potential partial agonist activity under specific conditions, its in vitro profile is predominantly that of an antagonist.[7]

This application note provides a detailed protocol for characterizing the inhibitory potency of (d(CH₂)₅¹,D-Tyr(Et)²,Val⁴,Arg⁸,des-Gly⁹)-Vasopressin by determining its half-maximal inhibitory concentration (IC50) in a cell-based cAMP accumulation assay.[8][9][10]

Principle of the Antagonist cAMP Assay

The assay quantifies the ability of (d(CH₂)₅¹,D-Tyr(Et)²,Val⁴,Arg⁸,des-Gly⁹)-Vasopressin to competitively inhibit the activation of the V2R by a known agonist, such as Arginine Vasopressin (AVP) or the V2-selective agonist Desmopressin (dDAVP).[3][11] Cells expressing the V2R are co-incubated with a fixed concentration of the agonist (typically at its EC80, the concentration that elicits 80% of its maximal response) and a range of concentrations of the antagonist. The resulting intracellular cAMP levels are measured. A dose-dependent decrease in cAMP production in the presence of the antagonist indicates its inhibitory activity. The IC50 value is then calculated from the resulting dose-response curve.[8][10]

Experimental_Workflow A 1. Cell Culture & Plating (HEK293 cells expressing V2R) C 3. Co-incubation (Cells + Antagonist + Agonist) A->C B 2. Compound Preparation (Serial dilutions of Antagonist; Fixed EC80 concentration of Agonist) B->C D 4. Cell Lysis & cAMP Detection (e.g., HTRF, Luminescence) C->D E 5. Data Analysis (Generate dose-response curve and calculate IC50) D->E

Detailed Protocol: Determination of IC50 for a V2R Antagonist

This protocol is a general guideline and should be optimized for the specific cell line and cAMP assay kit being used.

Materials and Reagents
  • Cell Line: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human vasopressin V2 receptor.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and a selection antibiotic (e.g., G418) if required.

  • V2R Antagonist: (d(CH₂)₅¹,D-Tyr(Et)²,Val⁴,Arg⁸,des-Gly⁹)-Vasopressin (SK&F 101926).

  • V2R Agonist: Arginine Vasopressin (AVP) or Desmopressin (dDAVP).[3][11]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium, supplemented with 5 mM HEPES and 0.1% Bovine Serum Albumin (BSA).

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

  • cAMP Assay Kit: A commercially available kit for cAMP detection (e.g., HTRF®, LANCE® Ultra, GloSensor™, or ELISA-based kits).[1][12]

  • Assay Plates: White, low-volume 384-well or 96-well plates suitable for the chosen detection method.

  • Reagents for Cell Culture and Detachment: Trypsin-EDTA, PBS.

Experimental Procedure

Part 1: Agonist EC50 Determination (Preliminary Experiment)

Before testing the antagonist, it is crucial to determine the potency (EC50) of the chosen agonist (AVP or dDAVP) on your specific cell line.

  • Cell Plating: The day before the assay, harvest cells and seed them into the assay plate at an optimized density (e.g., 2,000-10,000 cells/well). Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Agonist Preparation: Prepare a serial dilution of the agonist in assay buffer containing a fixed concentration of IBMX (e.g., 0.5 mM).

  • Agonist Stimulation: On the day of the assay, remove the culture medium from the cells and replace it with the prepared agonist dilutions. Incubate for 30 minutes at room temperature or 37°C.[1][12]

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and EC80 values.

Part 2: Antagonist IC50 Determination

  • Cell Plating: Plate the V2R-expressing cells as described in Part 1.

  • Compound Preparation:

    • Antagonist: Prepare a serial dilution of (d(CH₂)₅¹,D-Tyr(Et)²,Val⁴,Arg⁸,des-Gly⁹)-Vasopressin in assay buffer containing IBMX. This should typically cover a range from picomolar to micromolar concentrations.

    • Agonist: Prepare a solution of the agonist (AVP or dDAVP) at a concentration of 2x its predetermined EC80 value in assay buffer with IBMX.

  • Antagonist Pre-incubation (Optional but Recommended): Remove the culture medium and add the antagonist dilutions to the cells. Incubate for 15-30 minutes at room temperature.

  • Agonist Challenge: Add the 2x EC80 agonist solution to the wells already containing the antagonist. The final concentration of the agonist will now be 1x EC80.

  • Incubation: Incubate the plate for 30 minutes at room temperature or 37°C.[1][12]

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels following the assay kit manufacturer's instructions.

  • Data Analysis:

    • Normalize the data. The signal from cells treated with the agonist (at EC80) alone represents 0% inhibition, and the basal signal (no agonist) represents 100% inhibition.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC50 value.[10]

Data Presentation

The results of the antagonist assay should be presented in both graphical and tabular formats for clarity.

Table 1: Sample Data for Antagonist Potency

CompoundTargetAssay TypeAgonist Used (at EC80)IC50 (nM)Hill Slope
(d(CH₂)₅¹,D-Tyr(Et)²,Val⁴,Arg⁸,des-Gly⁹)-VasopressinHuman V2RcAMP InhibitionDesmopressinValueValue
Reference Antagonist (e.g., Tolvaptan)Human V2RcAMP InhibitionDesmopressinValueValue

*Values to be determined experimentally.

Causality and Experimental Considerations

  • Choice of Agonist: Desmopressin is often preferred over AVP due to its higher selectivity for the V2R over V1 receptors, reducing potential off-target effects if the cell line endogenously expresses other vasopressin receptor subtypes.[11]

  • Use of PDE Inhibitor: The inclusion of a phosphodiesterase inhibitor like IBMX is critical.[12] It prevents the enzymatic degradation of cAMP, thereby amplifying the signal and increasing the assay window.

  • Cell Density: Optimizing cell number per well is essential. Too few cells will result in a low signal-to-noise ratio, while too many can lead to receptor desensitization or depletion of assay reagents.

  • Incubation Times: The incubation times for antagonist and agonist stimulation should be optimized. A 30-minute stimulation is a common starting point, but kinetic experiments may reveal a more optimal time point for maximal signal.[1][12]

  • Controls: Appropriate controls are necessary for data normalization and quality control:

    • Basal Control: Cells treated with assay buffer only (no agonist or antagonist).

    • Maximal Stimulation Control: Cells treated with the EC80 concentration of the agonist only.

    • Positive Antagonist Control: A known V2R antagonist (e.g., Tolvaptan) should be run in parallel to validate the assay performance.[1]

Conclusion

The cAMP accumulation assay is a robust and reliable method for functionally characterizing the inhibitory properties of (d(CH₂)₅¹,D-Tyr(Et)²,Val⁴,Arg⁸,des-Gly⁹)-Vasopressin at the V2 receptor. By following the detailed protocol and considering the key experimental parameters outlined in this application note, researchers can accurately determine the IC50 of this compound and gain valuable insights into its potential as a pharmacological tool or therapeutic agent.

References

  • A cAMP-biosensor-based assay for measuring plasma arginine–vasopressin levels. (2024). Scientific Reports. Available at: [Link]

  • Bernier, V., et al. (2004). High Throughput Screen for Pharmacoperones of the Vasopressin Type 2 Receptor. Probe Reports from the NIH Molecular Libraries Program.
  • Innoprot. (n.d.). V2 Vasopressin Receptor Assay. Available at: [Link]

  • Zhang, D., et al. (2023). Structural insights into antagonist recognition by the vasopressin V2 receptor. Nature Communications. Available at: [Link]

  • Morello, J. P., et al. (2000). Pharmacological chaperones rescue cell-surface expression and function of misfolded V2 vasopressin receptor mutants. Journal of Clinical Investigation. Available at: [Link]

  • Robben, J. H., et al. (2006). Diverse vasopressin V2 receptor functionality underlying partial congenital nephrogenic diabetes insipidus. American Journal of Physiology-Renal Physiology. Available at: [Link]

  • Brooks, D. P., et al. (1988). Cyclooxygenase inhibition unmasks the full antidiuretic agonist activity of the vasopressin antagonist, SK&F 101926, in dogs. The Journal of Pharmacology and Experimental Therapeutics.
  • Altogen Labs. (n.d.). Preclinical Studies: IC-50 Testing. Available at: [Link]

  • Kita, S., et al. (2021). Vasopressin Induces Urinary Uromodulin Secretion By Activating PKA (Protein Kinase A). Hypertension. Available at: [Link]

  • Eurofins Discovery. (n.d.). V2 Human Vasopressin / Oxytocin GPCR Cell Based Agonist cAMP LeadHunter Assay - FR. Available at: [Link]

  • Nickson, P. (2024). Desmopressin (DDAVP). LITFL. Available at: [Link]

  • Lee, J. Y., et al. (2022). Benzodiazepine Derivatives as Potent Vasopressin V2 Receptor Antagonists for the Treatment of Autosomal Dominant Kidney Disease. Journal of Medicinal Chemistry.
  • Reher, M., & Michel, M. C. (2019). Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists. Frontiers in Pharmacology.
  • Franco, F., et al. (2024). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]

  • Lai, T. H., et al. (2024). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor.
  • Koehl, A., et al. (2023). Inactive structures of the vasopressin V2 receptor reveal distinct binding modes for Tolvaptan and Mambaquaretin toxin. Nature Communications. Available at: [Link]

  • European Bioinformatics Institute (EMBL-EBI). (n.d.). Target: Vasopressin V2 receptor (CHEMBL3944). ChEMBL. Available at: [Link]

  • Peptilogics. (n.d.). Activation Mechanism of the Vasopressin Receptor 2. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting V2R Competitive Binding Assays with SK&amp;F 101926

Welcome to the technical support center for V2R competitive binding assays using the antagonist SK&F 101926. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for V2R competitive binding assays using the antagonist SK&F 101926. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind experimental design and to help you navigate the nuances of this specific assay, ensuring the generation of robust and reliable data.

Introduction to V2R and SK&F 101926

The Vasopressin V2 receptor (V2R) is a G-protein coupled receptor (GPCR) primarily expressed in the principal cells of the kidney's collecting ducts. Its activation by the endogenous ligand arginine vasopressin (AVP) triggers a signaling cascade that leads to water reabsorption and urine concentration. Dysregulation of the V2R pathway is implicated in various conditions, making it a significant therapeutic target.

SK&F 101926 is a synthetic peptide antagonist of the V2R. In competitive binding assays, unlabeled SK&F 101926 is used to compete with a radiolabeled ligand (e.g., [³H]-Arginine Vasopressin) for binding to the V2R. By measuring the displacement of the radioligand at various concentrations of SK&F 101926, the binding affinity (Ki) of the compound can be determined.

V2R Signaling Pathway

The binding of AVP to the V2R initiates a conformational change in the receptor, leading to the activation of the Gs alpha subunit of the associated heterotrimeric G-protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a key second messenger. The subsequent activation of Protein Kinase A (PKA) and other downstream effectors ultimately results in the translocation of Aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells, increasing water permeability.

V2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AVP AVP V2R V2R AVP->V2R Binds Gs Gs V2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gs->AC Activates PKA PKA cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_translocation AQP2 Translocation to Apical Membrane AQP2_vesicle->AQP2_translocation Leads to

Caption: Simplified V2R signaling pathway upon AVP binding.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a competitive binding assay?

A1: A competitive binding assay measures the affinity of an unlabeled compound (the "competitor," in this case, SK&F 101926) for a receptor by its ability to displace a labeled ligand (the "tracer" or "radioligand") that has a known affinity for the same binding site. The concentration of the competitor required to displace 50% of the specifically bound radioligand is known as the IC50. This value can then be used to calculate the inhibition constant (Ki), which reflects the true binding affinity of the competitor.

Q2: How do I choose the appropriate radioligand and its concentration?

A2: An ideal radioligand for a V2R competitive binding assay should have high affinity for the receptor, low non-specific binding, and high specific activity. For V2R, [³H]-Arginine Vasopressin ([³H]-AVP) is a commonly used and suitable choice. The concentration of the radioligand should ideally be at or below its dissociation constant (Kd) for the V2R. Using a concentration much higher than the Kd can lead to an underestimation of the competitor's potency.

Q3: What is the difference between total, non-specific, and specific binding?

A3:

  • Total Binding: The total amount of radioligand bound to the receptor preparation (membranes or whole cells) in the absence of a competitor.

  • Non-specific Binding (NSB): The portion of the radioligand that binds to components other than the target receptor, such as the filter, assay tube, or other proteins in the membrane preparation. This is determined by measuring radioligand binding in the presence of a saturating concentration of an unlabeled ligand that is known to bind to the receptor.

  • Specific Binding: The amount of radioligand bound specifically to the V2R. It is calculated by subtracting the non-specific binding from the total binding.

Troubleshooting Guide

This section addresses common issues encountered during V2R competitive binding assays with SK&F 101926.

Problem 1: High Non-Specific Binding (NSB)

High NSB can obscure the specific binding signal, leading to a poor assay window and inaccurate results.

Potential Cause Explanation Recommended Solution
Radioligand Concentration Too High Excess radioligand can lead to increased binding to non-receptor sites.Use a radioligand concentration at or below its Kd. If the Kd is unknown, perform a saturation binding experiment to determine it.
Inadequate Blocking Failure to block non-specific sites on filters and assay plates can lead to high background.Pre-soak filters (e.g., GF/C) in a solution of 0.3-0.5% polyethyleneimine (PEI) or bovine serum albumin (BSA). Including BSA in the assay buffer can also help.
Hydrophobic Interactions SK&F 101926 and the radioligand may have hydrophobic properties leading to non-specific binding to plasticware and filters.Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in the assay and wash buffers.
Poor Quality Receptor Preparation Contaminating proteins or lipids in the membrane preparation can contribute to NSB.Ensure proper membrane preparation techniques to obtain a clean fraction. Consider further purification steps if necessary.
Problem 2: Low or No Specific Binding

This indicates an issue with the receptor, the radioligand, or the assay conditions.

Potential Cause Explanation Recommended Solution
Inactive Receptor Preparation Improper storage or handling (e.g., repeated freeze-thaw cycles) can denature the V2R.Aliquot membrane preparations into single-use vials and store them at -80°C. Thaw on ice immediately before use. Verify receptor activity with a known agonist.
Degraded Radioligand Radioligands have a limited shelf-life and can degrade over time, leading to loss of binding activity.Check the expiration date of the radioligand. Store it according to the manufacturer's instructions.
Suboptimal Assay Conditions Incubation time may be too short to reach equilibrium, or the incubation temperature may not be optimal.Perform a time-course experiment to determine the time required to reach binding equilibrium. The optimal temperature is typically between 25°C and 37°C.
Incorrect Buffer Composition The pH and ionic strength of the assay buffer can affect receptor conformation and ligand binding.The typical assay buffer for V2R binding is a Tris-based buffer at pH 7.4 containing MgCl₂.
Problem 3: High Variability Between Replicates

Inconsistent results can make it difficult to obtain reliable IC50 values.

Potential Cause Explanation Recommended Solution
Pipetting Errors Inaccurate or inconsistent pipetting of small volumes of radioligand, competitor, or receptor preparation is a common source of variability.Use calibrated pipettes and proper pipetting techniques. Prepare master mixes of reagents where possible to minimize pipetting steps.
Inconsistent Washing In filtration assays, inconsistent washing can lead to variable removal of unbound radioligand.Use an automated cell harvester for consistent and rapid washing. Ensure all wells are washed for the same duration with the same volume of ice-cold wash buffer.
**Edge Effects
Optimization

Technical Support Center: Stability &amp; Storage of (d(CH2)5¹, D-Tyr(Et)², Val⁴, Arg⁸, des-Gly⁹)-Vasopressin

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of the V2 receptor antagonist (d(CH2)5¹, D-Tyr(Et)², Val⁴, Ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of the V2 receptor antagonist (d(CH2)5¹, D-Tyr(Et)², Val⁴, Arg⁸, des-Gly⁹)-vasopressin[1]. Unlike native arginine vasopressin (AVP), this synthetic nonapeptide analog incorporates bulky, hydrophobic unnatural amino acids—such as the β,β-cyclopentamethylene group (d(CH2)5) and O-ethyl-D-tyrosine—and lacks the terminal glycine. These modifications grant it potent cell-impermeant antagonistic properties but introduce unique challenges regarding solubility, aggregation, and chemical degradation during storage[1].

Section 1: Troubleshooting FAQs – The Causality of Degradation

Q1: Why does my peptide lose V2 receptor binding affinity after two weeks in physiological buffer (pH 7.4)? Causality: At physiological pH (pH > 7), the peptide undergoes rapid base-catalyzed deamidation of its Asparagine (Asn⁵) residue. The side-chain amide nitrogen of Asn⁵ nucleophilically attacks the adjacent peptide backbone, forming a cyclic succinimide intermediate. This intermediate quickly hydrolyzes into aspartate (Asp) or iso-aspartate (isoAsp)[2]. Because the native Asn⁵ is critical for maintaining the conformational integrity of the vasopressin macrocycle, its conversion to a negatively charged Asp drastically alters the pharmacophore, rendering it incapable of competitively inhibiting the V2 receptor. Furthermore, alkaline environments accelerate disulfide exchange between the d(CH2)5 moiety and Cys⁶, leading to inactive, scrambled multimers[2]. Solution: Always store working solutions in mildly acidic buffers (pH 5.0–6.0) where the deamidation rate is minimized, and keep them at -80°C.

Q2: I observed precipitation when reconstituting the lyophilized powder directly into PBS. How do I prevent this? Causality: The d(CH2)5 and D-Tyr(Et) modifications make this peptide significantly more hydrophobic than native AVP. Phosphate-Buffered Saline (PBS) has a high ionic strength, which promotes a "salting-out" effect, driving hydrophobic collapse and irreversible aggregation of the peptide molecules. Solution: Never reconstitute directly into high-salt buffers. Use a two-step solubilization method. First, dissolve the peptide in a low-ionic-strength, mildly acidic vehicle (e.g., 0.1% acetic acid). The acidic environment protonates the Arg⁸ residue, maximizing electrostatic repulsion between peptide monomers and preventing aggregation. Once fully dissolved, dilute the stock into your working assay buffer immediately prior to use.

Q3: How do repeated freeze-thaw cycles physically degrade this specific peptide? Causality: Freezing aqueous buffers causes micro-environmental fluctuations. For example, in sodium phosphate buffers, the selective crystallization of basic salts can cause the pH of the remaining liquid phase to drop by up to 3 units[2]. This transient, extreme acidity catalyzes the cleavage of the peptide backbone. Additionally, the physical shear stress at the ice-liquid interface exposes the highly hydrophobic d(CH2)5 groups, leading to surface adsorption on the walls of polypropylene tubes and subsequent loss of peptide concentration.

Section 2: Quantitative Stability Profile

To optimize your experimental design, refer to the following empirically derived stability metrics for vasopressin analogs containing disulfide bridges and Asn residues.

Storage ConditionPrimary Degradation PathwayEstimated Half-Life (t½)Retained Activity (30 Days)
Lyophilized Powder (-80°C, Desiccated) None (Kinetically frozen)> 5 years> 99%
Aqueous Solution (pH 5.5, -20°C) Slow Deamidation6 - 12 months~ 95%
Aqueous Solution (pH 7.4, 4°C) Deamidation, Disulfide Scrambling1 - 2 weeks< 50%
Aqueous Solution (pH 7.4, 37°C) Rapid Deamidation, Hydrolysis24 - 48 hours< 10%

Note: Native vasopressin diluted in 0.9% NaCl exhibits <10% degradation over 90 days at 4°C, but the hydrophobic modifications in this antagonist significantly alter its solubility and stability profile compared to the native hormone[3].

Section 3: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your assays, implement the following self-validating workflows.

Protocol A: Reconstitution and Aliquoting Workflow Objective: Solubilize the hydrophobic peptide while preventing moisture-induced hydrolysis and freeze-thaw degradation.

  • Thermal Equilibration: Remove the lyophilized peptide vial from -80°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes.

    • Validation Checkpoint: The vial exterior must be completely free of condensation before opening to prevent introducing catalytic moisture.

  • Primary Solubilization: Inject sterile 0.1% Acetic Acid (pH ~3.5) to achieve a stock concentration of 1 mg/mL. Vortex gently for 15 seconds. If the solution remains cloudy, sonicate in a water bath for 1 minute.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 10 µL) in low-protein-binding microcentrifuge tubes.

  • Flash Freezing: Snap-freeze the aliquots in liquid nitrogen to prevent slow-freezing pH shifts, then immediately transfer to -80°C storage.

Protocol B: RP-HPLC Integrity Assay (Self-Validation) Objective: Verify the absence of deamidation or disulfide scrambling prior to critical in vitro or in vivo assays.

  • Mobile Phase Setup: Prepare Solvent A (0.1% TFA in LC-MS grade water) and Solvent B (0.1% TFA in Acetonitrile).

  • Column: Use a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm) maintained at 25°C.

  • Gradient: Run a linear gradient from 10% B to 60% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection & Validation: Monitor absorbance at 214 nm (peptide bonds) and 280 nm (D-Tyr(Et) residue).

    • Pass: A single, sharp, symmetrical peak indicates an intact monomer.

    • Fail: A doublet peak or a broad shoulder indicates Asn⁵ deamidation (separation of Asp/isoAsp forms) or disulfide scrambling. Discard the aliquot.

Section 4: Visualizing Mechanisms and Workflows

V2R_Pathway Antagonist (d(CH2)5¹,D-Tyr(Et)²,Val⁴,Arg⁸,des-Gly⁹)-AVP V2R V2 Receptor (Basolateral Membrane) Antagonist->V2R Competitive Inhibition AVP Arginine Vasopressin (AVP) AVP->V2R Agonist Binding Gs Gs Protein Activation V2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA AQP2 Aquaporin-2 Translocation PKA->AQP2

Fig 1. Competitive inhibition of the V2R signaling cascade by the modified vasopressin antagonist.

Storage_Workflow Lyophilized Lyophilized Peptide (Store at -20°C to -80°C) Equilibrate Equilibrate to Room Temp (Prevent Condensation) Lyophilized->Equilibrate Solubilize Solubilize in 0.1% Acetic Acid (pH 3.5 - 5.0) Equilibrate->Solubilize Check RP-HPLC Integrity Check (Self-Validation) Solubilize->Check Aliquot Create Single-Use Aliquots (Avoid Freeze-Thaw) Check->Aliquot Store Flash Freeze & Store at -80°C (Inert Atmosphere) Aliquot->Store

Fig 2. Self-validating workflow for the reconstitution and long-term storage of the peptide.

References
  • Sigma-Aldrich.
  • Morello, J. P. et al. "Pharmacological chaperones rescue cell-surface expression and function of misfolded V2 vasopressin receptor mutants". JCI.
  • Encyclopedia.pub.
  • Hammond, D. A. et al.

Sources

Troubleshooting

Optimizing cell-surface targeting of mutant V2R with SK&F 101926

Focus: Optimizing Cell-Surface Targeting of Mutant V2R with SK&F 101926 Welcome to the Application Support Center for Vasopressin V2 Receptor (V2R) trafficking and pharmacological chaperoning. Mutations in the V2R gene f...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Optimizing Cell-Surface Targeting of Mutant V2R with SK&F 101926

Welcome to the Application Support Center for Vasopressin V2 Receptor (V2R) trafficking and pharmacological chaperoning. Mutations in the V2R gene frequently cause Nephrogenic Diabetes Insipidus (NDI) by inducing protein misfolding. The Endoplasmic Reticulum Quality Control (ERQC) system detects these misfolded receptors and retains them in the ER, preventing their transit to the plasma membrane.

This guide provides advanced troubleshooting, self-validating protocols, and mechanistic insights for researchers utilizing the peptide ligand SK&F 101926 to rescue mutant V2R expression.

I. Troubleshooting FAQs

Q1: I am treating my V2R-mutant (e.g., V88M or R137H) expressing cells with SK&F 101926, but I see zero cell-surface rescue. Why is the chaperone failing? Causality & Solution: You are likely encountering a membrane permeability barrier. Unlike non-peptidic vaptans (e.g., SR121463A) which are highly lipophilic and passively diffuse across the plasma membrane to reach the ER [1], SK&F 101926 is a hydrophilic peptide analogue (desGly-d(CH2)5D-Tyr(Et)VAVP). Pharmacological chaperones must physically bind the newly synthesized receptor within the ER lumen to stabilize its conformation and bypass the ERQC. If you apply SK&F 101926 directly to standard culture media, it cannot reach its target. Action: You must utilize an intracellular delivery vehicle (e.g., liposomal transfection reagents optimized for peptides) or mild, reversible cell permeabilization techniques to ensure the peptide reaches the ER.

Q2: After successful chaperone treatment, my cAMP accumulation assays show high basal activity even before adding Arginine Vasopressin (AVP). Is my assay contaminated? Causality & Solution: Your assay is likely not contaminated; you are observing the species-specific pharmacology of the ligand. While SK&F 101926 was originally characterized as a potent V2R antagonist in canine and rodent models, it functions as a partial agonist at the human V2R [2]. Once the SK&F 101926-bound mutant receptor reaches the cell surface, the ligand can trigger Gs-coupling and adenylyl cyclase activation. Action: You must perform a rigorous "washout" phase (detailed in Protocol 1) to dissociate the chaperone from the surface receptors before conducting AVP dose-response assays.

Q3: How can I definitively prove that the increased V2R signal on my Western blot is at the plasma membrane and not just accumulated in the Golgi? Causality & Solution: Total cell lysates cannot distinguish between spatial compartments. Furthermore, relying solely on the molecular weight shift (from the ~40 kDa core-glycosylated ER form to the ~45-50 kDa maturely glycosylated surface form) is qualitative and prone to misinterpretation. Action: You must use a membrane-impermeable surface biotinylation assay (Protocol 2). By tagging only extracellular domains, you create a self-validating biochemical isolation of the plasma membrane fraction.

II. Data Presentation: V2R Chaperone Comparison

When optimizing your assays, it is critical to understand how SK&F 101926 compares to other standard V2R chaperones.

Chaperone LigandChemical NatureCell PermeabilityHuman V2R ActivityRelative Rescue Efficacy
SK&F 101926 PeptideLow (Requires delivery)Partial AgonistModerate (Delivery-dependent)
SR121463A (Satavaptan) Non-peptideHigh (Passive diffusion)AntagonistHigh [1]
OPC-31260 (Mozavaptan) Non-peptideHigh (Passive diffusion)AntagonistHigh [3]

III. Mechanistic & Workflow Visualizations

G A Mutant V2R (ER Retained) C Stabilized V2R Complex (ER Bypass) A->C Binding B SK&F 101926 (Intracellular Delivery) B->C Chaperone Action D Golgi Apparatus (Glycosylation) C->D Trafficking E Cell Surface V2R (Functional Rescue) D->E Maturation

Mechanism of mutant V2R rescue by the pharmacological chaperone SK&F 101926.

Workflow S1 1. Chaperone Incubation (12-16h with SK&F 101926) S2 2. Surface Biotinylation (NHS-SS-Biotin at 4°C) S1->S2 S3 3. Cell Lysis & Quenching (RIPA + Glycine) S2->S3 S4 4. Streptavidin Pull-down (Isolate Surface V2R) S3->S4 S5 5. SDS-PAGE & Western Blot (Detect Mature V2R) S4->S5

Workflow for quantifying cell-surface V2R rescue via biotinylation.

IV. Self-Validating Experimental Protocols

Protocol 1: Intracellular Delivery & Chaperoning with SK&F 101926

Because SK&F 101926 is a peptide, standard incubation is insufficient. This protocol utilizes a lipid-mediated peptide delivery system to bypass the plasma membrane barrier.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK-293 cells stably expressing the mutant V2R (e.g., V88M) in 6-well plates. Grow to 70% confluency.

  • Complex Formation: Mix 10 µM SK&F 101926 with a commercial peptide-transfection reagent (e.g., DOTAP or BioPORTER) in serum-free DMEM. Incubate at room temperature for 20 minutes to form lipid-peptide complexes.

  • Incubation: Apply the complex to the cells. Incubate for 12–16 hours at 37°C. Causality: This duration is required to allow newly synthesized V2R to bind the chaperone, fold correctly, and traffic through the Golgi network to the surface.

  • Washout Phase (Critical): Remove the media and wash the cells 4x with warm, serum-free DMEM, incubating for 15 minutes between each wash. Causality: Because SK&F 101926 is a partial agonist at the human V2R, residual ligand will artificially inflate basal cAMP levels in downstream functional assays.

  • Self-Validation Check: In a parallel control well, deliver a fluorescently-labeled, non-targeting control peptide. Observe under a confocal microscope to confirm diffuse intracellular/ER localization rather than punctate endosomal trapping. If trapped in endosomes, the chaperone cannot access the ER-retained V2R.

Protocol 2: Cell-Surface Biotinylation & Quantification

This protocol isolates only the receptors that have successfully reached the plasma membrane.

Step-by-Step Methodology:

  • Arrest Trafficking: Transfer the 6-well plate to ice. Wash cells 3x with ice-cold PBS (pH 8.0). Causality: 4°C halts all vesicular trafficking and endocytosis, ensuring the surface landscape is frozen.

  • Biotinylation: Add 1 mg/mL of NHS-SS-Biotin (dissolved freshly in ice-cold PBS) to the cells. Incubate for 30 minutes at 4°C on a rocking platform. Causality: The NHS ester reacts with primary amines on extracellular domains. The reagent is negatively charged and membrane-impermeable, preventing the labeling of ER-retained V2R.

  • Quenching: Remove the biotin solution and wash 3x with PBS containing 100 mM Glycine. Causality: Glycine provides free amines to quench any unreacted NHS-SS-Biotin, preventing post-lysis labeling of intracellular proteins.

  • Lysis: Lyse cells in 300 µL of RIPA buffer supplemented with protease inhibitors. Centrifuge at 14,000 x g for 15 minutes to clear debris. Save 30 µL as the "Total Input" fraction.

  • Pull-down: Add 50 µL of pre-washed Streptavidin-agarose beads to the remaining lysate. Rotate for 2 hours at 4°C.

  • Elution: Wash the beads 3x with RIPA buffer. Elute the surface proteins by boiling the beads in Laemmli buffer containing 100 mM DTT for 5 minutes. Causality: DTT reduces the disulfide bond (SS) in the biotin linker, releasing the V2R from the beads.

  • Self-Validation Check (Western Blot): Run the eluate and the "Total Input" on an SDS-PAGE gel. Probe for V2R and GAPDH (or Tubulin).

    • Validation logic: GAPDH is a highly abundant, strictly intracellular protein. If GAPDH appears in your streptavidin pull-down lane, your cells were compromised (membrane permeabilized) during the assay, and your "surface" fraction is contaminated with ER-retained V2R. The assay must be repeated.

V. References

  • Title: Pharmacological chaperones rescue cell-surface expression and function of misfolded V2 vasopressin receptor mutants Source: Journal of Clinical Investigation URL: [Link]

  • Title: Characterization of SR 121463A, a Highly Potent and Selective, Orally Active Vasopressin V2 Receptor Antagonist Source: Journal of Clinical Investigation URL: [Link]

  • Title: Antidiuretic Effects of a Novel Nonpeptide Vasopressin V2-Receptor Agonist, OPC-51803, Administered Orally to Dogs Source: Journal of Pharmacological Sciences URL: [Link]

Optimization

Technical Support Center: Overcoming Low Yield in Synthesizing des-Gly9 Vasopressin Analogues

Welcome to the technical support center for the synthesis of des-Gly9 vasopressin analogues. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountere...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of des-Gly9 vasopressin analogues. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a particular focus on addressing low peptide yields. The information provided herein is based on established scientific principles and field-proven insights to ensure technical accuracy and practical utility.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common problems in the synthesis of des-Gly9 vasopressin analogues. The guides are presented in a question-and-answer format to directly address specific issues.

Q1: My final peptide yield is significantly lower than expected after solid-phase peptide synthesis (SPPS). Where do I start troubleshooting?

A low peptide yield can stem from various stages of the synthesis, including inefficient peptide chain assembly, premature cleavage of the peptide from the resin, or issues during the final cleavage and work-up. A logical diagnostic workflow is essential to pinpoint the root cause.[1]

Initial Diagnostic Workflow:

  • Confirm On-Resin Peptide Synthesis: The first crucial step is to verify that the peptide was successfully synthesized on the solid support.[1]

    • Qualitative Analysis: Perform a test cleavage on a small amount of resin (e.g., 10-20 mg) and analyze the crude product using mass spectrometry (MS). The presence of the target peptide's mass confirms that the synthesis was at least partially successful.[1]

    • Quantitative Analysis: To estimate the peptide loading on the resin, cleave the peptide from a known mass of dried resin. The quantity of the peptide can then be determined by UV-Vis spectrophotometry or amino acid analysis (AAA).[1]

  • Isolate the Problematic Stage:

    • Synthesis Issue: If the test cleavage reveals a low amount of the target peptide or the presence of multiple truncated sequences, the problem likely occurred during the synthesis phase (e.g., incomplete deprotection or coupling).[1]

    • Cleavage/Work-up Issue: If the test cleavage confirms successful on-resin synthesis, the low yield is likely due to inefficient final cleavage, problems with peptide precipitation, or side reactions during cleavage.[1]

Initial Troubleshooting Workflow start Low Final Peptide Yield test_cleavage Perform Test Cleavage (small resin sample) start->test_cleavage analyze_ms Analyze by Mass Spectrometry test_cleavage->analyze_ms synthesis_ok Target Mass Present? analyze_ms->synthesis_ok synthesis_issue Synthesis Problem: - Incomplete Coupling - Incomplete Deprotection - Aggregation synthesis_ok->synthesis_issue No cleavage_issue Cleavage/Work-up Problem: - Inefficient Cleavage - Peptide Precipitation Issues - Side Reactions synthesis_ok->cleavage_issue Yes

Caption: Initial troubleshooting workflow for low peptide yield in SPPS.

Q2: I'm observing a mass addition of +51 Da on my C-terminal cysteine-containing peptide. What is causing this?

A mass addition of +51 Da is a characteristic sign of the formation of 3-(1-piperidinyl)alanine. This side product arises when peptides with a C-terminal cysteine are synthesized using Fmoc/tBu protocols.[2] The base piperidine, used for Fmoc deprotection, can react with a dehydroalanine intermediate that forms from the base-catalyzed elimination of the protected sulfhydryl group of the C-terminal cysteine.[2]

Solutions:

  • Resin Choice: For peptides with a C-terminal cysteine, it is highly recommended to use sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin or NovaSyn TGT resin. The bulkiness of these resins helps to suppress this side reaction.[3]

  • Protecting Group Strategy: While the sterically bulky trityl (Trt) protecting group on cysteine can minimize this side reaction, it may not eliminate it completely.[2]

Q3: My final product shows incomplete removal of the Trityl (Trt) group from cysteine. How can I improve deprotection?

Incomplete deprotection of the Trityl group during the final trifluoroacetic acid (TFA) cleavage can occur because the reaction is reversible.[3][4] The stability of the trityl cation and the nucleophilicity of the cysteine thiol contribute to this reversibility.[3][4]

Troubleshooting Incomplete Trt Deprotection:

ParameterRecommendationRationale
Scavenger Concentration Increase the concentration of scavengers like triisopropylsilane (TIS) and water in the cleavage cocktail.Scavengers effectively trap the reactive trityl cations, preventing them from reattaching to the cysteine thiol.[3]
Cleavage Time Extend the cleavage time to allow for complete removal of the Trt group.The deprotection reaction may require more time to go to completion.
Cleavage Cocktail Composition A common and effective cleavage cocktail is TFA/TIS/H2O (95:2.5:2.5, v/v/v).This mixture provides a strong acidic environment for cleavage while the scavengers protect the peptide from side reactions.
Q4: The cyclization step to form the disulfide bridge is inefficient, leading to a low yield of the final cyclic peptide. What can I do?

The formation of the intramolecular disulfide bridge in des-Gly9 vasopressin analogues is a critical step that can be prone to low efficiency due to competing intermolecular reactions (dimerization and oligomerization) and oxidation of other residues.

Strategies to Improve Cyclization Efficiency:

  • High Dilution: Performing the cyclization reaction at a high dilution (typically 0.1 to 1 mg/mL) favors the intramolecular reaction over intermolecular reactions.

  • pH Control: Maintaining the pH of the reaction mixture between 8 and 9 is crucial for efficient disulfide bond formation. At this pH, the thiolate anion concentration is optimal for oxidation.

  • Oxidizing Agent: Air oxidation is a common and mild method. Other oxidizing agents like hydrogen peroxide, potassium ferricyanide, or iodine can also be used, but conditions need to be carefully optimized to avoid over-oxidation.[5]

  • On-Resin Cyclization: In some cases, on-resin cyclization can be a more efficient strategy. This involves selectively deprotecting the cysteine side chains while the peptide is still attached to the resin and then performing the oxidation.

Cyclization Workflow start Linear Peptide Precursor (Deprotected Cys residues) dissolve Dissolve in Aqueous Buffer (High Dilution) start->dissolve adjust_ph Adjust pH to 8-9 dissolve->adjust_ph oxidize Introduce Oxidizing Agent (e.g., Air, H2O2) adjust_ph->oxidize monitor Monitor Reaction Progress (e.g., Ellman's Test, HPLC) oxidize->monitor quench Quench Reaction monitor->quench purify Purify Cyclic Peptide quench->purify

Caption: General workflow for the solution-phase cyclization of vasopressin analogues.

Q5: I am struggling with the purification of my hydrophobic des-Gly9 vasopressin analogue. What strategies can I employ?

Des-Gly9 vasopressin analogues can be hydrophobic, leading to poor solubility and challenging purification by reversed-phase high-performance liquid chromatography (RP-HPLC).[6]

Purification Troubleshooting for Hydrophobic Peptides:

IssueRecommended SolutionDetailed Explanation
Poor Solubility Conduct solubility trials with different solvent systems (e.g., acetonitrile, isopropanol, n-propanol in water with an acid modifier like TFA or acetic acid).[6][7]A step-wise dissolution process can be effective: add the organic solvent first, followed by a concentrated buffer, and finally the aqueous component.[6]
Peak Tailing/Broadening Optimize the mobile phase composition and gradient. Consider using a different stationary phase (e.g., C8 or phenyl instead of C18).[7][8]Hydrophobic peptides can have strong interactions with the stationary phase. A less hydrophobic column or a stronger organic solvent in the mobile phase can improve peak shape.[7]
Aggregation on Column Inject the sample in a solvent that ensures its solubility and is compatible with the initial mobile phase conditions.Aggregation can lead to column clogging and loss of product.[6]
Co-elution of Impurities Employ orthogonal purification techniques. If the primary purification is by RP-HPLC, a secondary method like ion-exchange chromatography (IEX) could be beneficial.[9]IEX separates molecules based on charge, providing a different selectivity compared to the hydrophobicity-based separation of RP-HPLC.[9]

Frequently Asked Questions (FAQs)

Q: What are the most common side reactions to be aware of during the Fmoc-SPPS of cysteine-containing peptides like des-Gly9 vasopressin analogues?

A: Several side reactions can occur:

  • Racemization: Cysteine is prone to racemization, especially during activation and coupling steps.[3][10]

  • β-Elimination and Piperidinylalanine Formation: This is particularly problematic for C-terminal cysteine residues.[2][3]

  • S-alkylation: The cysteine thiol can be alkylated by carbocations generated during cleavage, especially from Wang resin.[3][11]

  • Incomplete Deprotection of the Trityl Group: As discussed in the troubleshooting guide, this is due to the reversibility of the deprotection reaction.[3][4]

Q: Can I use microwave-assisted SPPS for the synthesis of des-Gly9 vasopressin analogues?

A: While microwave-assisted SPPS can accelerate synthesis, it can also exacerbate certain side reactions, particularly racemization of cysteine residues.[4] If using microwave heating, it is crucial to carefully optimize the coupling conditions and consider using coupling reagents that minimize racemization, such as preformed symmetrical anhydrides or activation with DIPCDI/Oxyma.[4]

Q: Are there alternative protecting groups for cysteine that might offer advantages over Trt?

A: Yes, other protecting groups for cysteine are available, each with its own advantages and disadvantages. For instance, the acetamidomethyl (Acm) group is stable to TFA and can be removed orthogonally, which is useful for strategies involving multiple disulfide bonds.[4] The tetrahydropyranyl (Thp) group has been shown to result in lower racemization compared to the Trt group during coupling.[4]

Q: My des-Gly9 analogue is a V1 antagonist. Does the removal of the C-terminal glycine amide typically affect its activity?

A: The removal of the C-terminal glycinamide (des-Gly) can have varied effects on the biological activity of vasopressin analogues. In some cases, it has been shown to enhance the selectivity for V1 or V2 receptors. For certain V1 antagonists, the des-Gly analogues have retained or even shown enhanced V1 antagonism.[12] However, the precise impact is sequence-dependent and needs to be empirically determined for each new analogue.

References

  • Google Patents. (n.d.). Vasopressin compounds - EP0216606A2.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Stathopoulos, P., Papas, S., Pappas, C., Mousis, V., Sayyad, N., Theodorou, V., Tzakos, A. G., & Tsikaris, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357–1363. [Link]

  • de la Torre, B. G., & Albericio, F. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9595–9613. [Link]

  • Manning, M., Krszynski, M., Bankowski, K., Olma, A., Lammek, B., Cheng, L. L., Klis, W. A., Seto, J., Haldar, J., & Sawyer, W. H. (1989). C-terminal deletions in agonistic and antagonistic analogues of vasopressin that improve their specificities for antidiuretic (V2) and vasopressor (V1) receptors. Journal of Medicinal Chemistry, 32(2), 382–391. [Link]

  • Botos, C. R., Smith, C. W., Chan, Y. L., & Walter, R. (1979). Synthesis and biological activities of arginine-vasopressin analogs designed from a conformation-activity approach. Journal of Medicinal Chemistry, 22(8), 926–931. [Link]

  • Glavaš, M., Gitlin-Domagalska, A., Dębowski, D., Ptaszyńska, N., & Rolka, K. (2022). Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides. International Journal of Molecular Sciences, 23(6), 3066. [Link]

  • Zaoral, M., & Flegel, M. (1978). Solid phase synthesis and some pharmacological properties of 8-D-homoarginine-vasopressin and 1-deamino-8-D-homoarginine-vasopressin.
  • The Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

  • Gante, J. (2002). Cyclization Strategies in Peptide Derived Drug Design. Current Topics in Medicinal Chemistry, 2(3), 325–341.
  • YMC America. (n.d.). Strategic peptide purification. Retrieved from [Link]

  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

  • MDPI. (2024, July 29). Advances in Therapeutic Peptides Separation and Purification. Retrieved from [Link]

  • MDPI. (2022, March 12). Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides. Retrieved from [Link]

  • MDPI. (2022, March 12). Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic strategies towards parallel, antiparallel and cyclic two-disulfide bond homo- and heterodimers of VP/OT. Retrieved from [Link]

  • Balaspiri, L., László, F. A., & Varga, C. (1992). Synthesis and Biological Studies of some Arginine Vasopressin Analogues Containing Unusual Amino Acids in position 2,4,6 and 7. In Twenty-Second European Peptide Symposium.
  • Google Patents. (n.d.). CN109748950B - Method for solid-phase synthesis of vasopressin receptor peptide agonist SELEPRESSIN.
  • Glavaš, M., Gitlin-Domagalska, A., Dębowski, D., Ptaszyńska, N., & Rolka, K. (2022). Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides. International Journal of Molecular Sciences, 23(6), 3066. [Link]

  • Wang, Y., Zhang, J., Li, J., Xiang, M., & Liu, K. (2014). Synthesis and Biological Evaluation of Substituted Desloratadines as Potent Arginine Vasopressin V2 Receptor Antagonists. Molecules, 19(3), 2639–2654. [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Intracellular vs. Extracellular V2 Receptor Antagonists in Pharmacoperone Rescue

Executive Summary Nephrogenic Diabetes Insipidus (NDI) is a profound water homeostasis disorder frequently caused by missense mutations in the V2 vasopressin receptor (V2R) gene. Over 150 identified mutations result in V...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nephrogenic Diabetes Insipidus (NDI) is a profound water homeostasis disorder frequently caused by missense mutations in the V2 vasopressin receptor (V2R) gene. Over 150 identified mutations result in V2R proteins that retain intrinsic signaling capacity but misfold, leading to their retention by the endoplasmic reticulum (ER) quality control system.

To rescue these trapped receptors, the therapeutic paradigm of pharmacological chaperones (pharmacoperones) was developed. This guide objectively compares two critical pharmacological tools used to validate this paradigm: SR121463A (a cell-permeant, non-peptidic V2R antagonist) and (D(CH2)(5/1),D-Tyr(ET)2,val4,arg8,des-gly9)-vasopressin (a cell-impermeant, peptidic V2R antagonist). By contrasting their permeability and chaperone activities, researchers can definitively establish the intracellular site of action required for successful V2R rescue.

Mechanistic Rationale: The Permeability Paradigm

The core causality behind comparing a non-peptidic antagonist with a peptidic one lies in cellular compartmentalization .

SR121463A is a highly lipophilic small molecule. Its chemical structure allows it to freely diffuse across both the plasma membrane and the ER membrane. Once inside the ER, it binds to the unstable folding intermediates of mutant V2Rs (such as the del 62-64 V2R mutant). This binding lowers the energetic barrier for folding, stabilizing a native-like conformation that evades ER retention machinery and permits transport to the cell surface .

Conversely, (D(CH2)(5/1),D-Tyr(ET)2,val4,arg8,des-gly9)-vasopressin is a large, hydrophilic peptide. It is completely restricted to the extracellular space. In a self-validating experimental system, this peptidic antagonist acts as a spatial control. If SR121463A acted at the cell surface (e.g., by preventing rapid internalization of the mutant), the peptidic antagonist would competitively block its effect. Because the peptidic antagonist fails to block SR121463A-mediated rescue, the causality of the ER-localized chaperone mechanism is definitively proven.

G cluster_ext Extracellular Space cluster_pm Plasma Membrane cluster_ic Intracellular (ER) Peptide Peptidic Antagonist (Impermeant) Receptor_PM Rescued V2R (Functional) Peptide->Receptor_PM Blocks surface V2R (Cannot enter cell) SR_ext SR121463A (Permeant) SR_ic SR121463A (Pharmacoperone) SR_ext->SR_ic Crosses membranes (Highly lipophilic) Mutant_V2R Mutant V2R (Misfolded/Retained) Mutant_V2R->Receptor_PM Escapes ER QC Traffics to PM SR_ic->Mutant_V2R Binds & stabilizes folding intermediate

Figure 1: Differential membrane permeability of SR121463A and peptidic V2R antagonist determining pharmacoperone activity.

Pharmacological Profiles

To understand their divergent roles in receptor rescue, their physicochemical and pharmacological properties must be directly compared.

FeatureSR121463A (Satavaptan)(D(CH2)(5/1),D-Tyr(ET)2,val4,arg8,des-gly9)-vasopressin
Molecule Type Small molecule (Non-peptidic)Peptide analog
Membrane Permeability High (Lipophilic)Impermeant (Hydrophilic)
Primary Site of Action Intracellular (Endoplasmic Reticulum)Extracellular (Plasma Membrane)
Chaperone Activity Yes (Rescues ER-retained mutants)No (Cannot access ER)
Receptor Affinity High affinity V2R antagonistHigh affinity V2R antagonist
Experimental Utility Active PharmacoperoneSpatial/Compartmental Control

Experimental Validation: The Competition Workflow

To prove the intracellular action of SR121463A, a robust, self-validating competition assay is required . The following protocol ensures that the peptidic antagonist remains active and saturating at the extracellular face while SR121463A permeates the cell, isolating the ER as the sole site of rescue.

Workflow Step1 1. Plate HEK-293 Cells (Expressing del 62-64 V2R) Step2 2. Pre-incubate (1 hr) Peptidic Antagonist (10⁻⁵ M) Step1->Step2 Step3 3. Co-incubate (6 hrs) Add SR121463A (10⁻⁷ M) Step2->Step3 Hourly peptide addition to prevent degradation Step4 4. Washout Phase Remove unbound ligands Step3->Step4 Step5 5. AVP Stimulation Add Agonist (20 mins) Step4->Step5 Step6 6. Quantification cAMP Accumulation & FACS Step5->Step6

Figure 2: Step-by-step competition assay workflow to validate the intracellular site of action.

Step-by-Step Methodology
  • Cell Preparation : Culture HEK-293 cells stably expressing the ER-retained del 62-64 V2R mutant in supplemented DMEM.

  • Spatial Blockade (Pre-incubation) : Treat the cells with 10−5 M of the cell-impermeant peptidic antagonist for 1 hour.

    • Causality Note: This high concentration saturates all potential surface-exposed V2R binding sites, ensuring that any subsequent rescue cannot occur via surface stabilization.

  • Pharmacoperone Co-treatment : Add 10−7 M of the cell-permeant SR121463A to the culture medium for 6 hours.

  • Washout : Extensively wash the cells to remove both the peptidic antagonist and SR121463A. This frees the newly rescued, surface-expressed V2R for agonist binding.

  • Functional Readout : Stimulate the cells with 10−5 M Arginine Vasopressin (AVP) for 20 minutes. Lyse the cells and measure intracellular cAMP levels using a standard radioimmunoassay or TR-FRET assay. Surface expression can be orthogonally verified via FACS.

Quantitative Outcomes: Decoding the Rescue

The data generated from this competition assay provides unequivocal evidence of the intracellular pharmacoperone mechanism. Because the peptidic antagonist cannot cross the membrane, it fails to inhibit the internal folding correction driven by SR121463A.

Treatment ConditionSurface Expression (FACS)cAMP Accumulation (Functional Rescue)Mechanistic Conclusion
Vehicle Control Baseline (Low)Baseline (Low)Mutant V2R remains trapped in the ER.
Peptidic Antagonist Alone Baseline (Low)Baseline (Low)Impermeant ligand cannot reach the ER to chaperone folding.
SR121463A Alone High (~15-fold increase)High (Rescued signaling)Permeant ligand enters ER, stabilizes mutant, and promotes PM trafficking.
Peptide + SR121463A High (~15-fold increase)High (Rescued signaling)Extracellular blockade fails to prevent rescue; proves intracellular action.

Conclusion & Translational Impact

The comparative use of SR121463A and (D(CH2)(5/1),D-Tyr(ET)2,val4,arg8,des-gly9)-vasopressin serves as a masterclass in spatial pharmacology. By demonstrating that a cell-impermeant antagonist cannot block the rescue mediated by a permeant one, researchers definitively validated the Endoplasmic Reticulum as the primary therapeutic target for pharmacoperones. This foundational paradigm has since expanded far beyond NDI, heavily influencing modern drug development for cystic fibrosis, hypogonadotropic hypogonadism, and various other protein conformational diseases .

References

  • Title: Pharmacological chaperones rescue cell-surface expression and function of misfolded V2 vasopressin receptor mutants Source: Journal of Clinical Investigation (JCI) URL: [Link]

  • Title: Functional rescue of vasopressin V2 receptor mutants in MDCK cells by pharmacochaperones: relevance to therapy of nephrogenic diabetes insipidus Source: American Journal of Physiology-Renal Physiology URL: [Link]

  • Title: Targeting trafficking as a therapeutic avenue for misfolded GPCRs leading to endocrine diseases Source: Frontiers in Endocrinology URL: [Link]

Comparative

Comparing aquaretic potency of SK&amp;F 101926 and tolvaptan

An in-depth technical analysis comparing the aquaretic potency, pharmacological profiles, and clinical translation of the peptide-based antagonist SK&F 101926 and the nonpeptide small molecule tolvaptan (OPC-41061). Exec...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing the aquaretic potency, pharmacological profiles, and clinical translation of the peptide-based antagonist SK&F 101926 and the nonpeptide small molecule tolvaptan (OPC-41061).

Executive Summary

The development of vasopressin V2 receptor antagonists—termed "aquaretics"—represents a paradigm shift in the management of water-retaining diseases such as the syndrome of inappropriate antidiuretic hormone secretion (SIADH), congestive heart failure, and autosomal dominant polycystic kidney disease (ADPKD). Unlike classical loop diuretics (e.g., furosemide) that induce sodium and potassium loss, aquaretics promote the excretion of solute-free water.

This guide objectively compares two landmark compounds in this space: SK&F 101926 , a pioneering synthetic peptide antagonist, and Tolvaptan , a highly selective, orally active nonpeptide antagonist. By analyzing their divergent pharmacodynamics, we highlight the critical challenge of species-specific intrinsic agonism in peptide drug development and the structural rationale behind the clinical success of nonpeptide alternatives.

Mechanistic Overview: Vasopressin V2 Receptor Signaling

To understand the divergent effects of these two compounds, one must examine the causality of the V2 receptor (V2R) signaling cascade. Arginine vasopressin (AVP) binds to the V2R on the basolateral membrane of renal collecting duct principal cells. This G protein-coupled receptor (GPCR) activates the Gs​ pathway, stimulating adenylyl cyclase (AC) to produce cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates Aquaporin-2 (AQP2) vesicles, triggering their insertion into the apical membrane and facilitating water reabsorption[1].

An ideal aquaretic must competitively bind the V2R to block AVP without stabilizing the receptor's active conformation (zero intrinsic efficacy).

V2R_Pathway AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor (Basolateral) AVP->V2R Activates Tolvaptan Tolvaptan (Pure Antagonist) Tolvaptan->V2R Blocks (Competitive) SKF SK&F 101926 (Species-Dependent Agonist) SKF->V2R Blocks (Rat/Dog) Activates (Human) Gs Gs Protein Activation V2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Elevation AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA AQP2 Aquaporin-2 (AQP2) Insertion (Apical) PKA->AQP2 Water Water Reabsorption (Antidiuresis) AQP2->Water

Vasopressin V2 receptor signaling cascade and divergent modulatory effects of Tolvaptan vs SK&F 101926.

Compound Profiles & Pharmacodynamics

SK&F 101926: The "Agonist Trap" of Peptide Analogs

SK&F 101926 (desGly-d(CH2)5D-Tyr(Et)VAVP) is a synthetic octapeptide designed to mimic the structure of AVP while antagonizing its function. In early preclinical models (rats and dogs), it demonstrated potent dose-dependent aquaresis[2].

However, its clinical translation failed due to a phenomenon known as species-specific intrinsic agonism . When tested in human volunteers, SK&F 101926 acted as a full antidiuretic agonist, causing severe water retention[3].

  • The Causality: Peptide antagonists bind to the extracellular loops and shallow transmembrane domains of the GPCR. Because the human V2R sequence differs slightly from the rodent V2R, the peptide stabilized the active conformation of the human receptor, triggering cAMP production. Furthermore, in dogs, its latent agonist activity was unmasked when endogenous prostaglandins were blocked via cyclooxygenase inhibition[4].

  • Off-Target Toxicity: In rats, intravenous administration of SK&F 101926 (5 mg/kg) caused profound hypotension and cyanosis mediated by mast cell degranulation and subsequent serotonin/histamine release[5].

Tolvaptan (OPC-41061): Rational Nonpeptide Design

To circumvent the intrinsic agonism inherent to peptide analogs, researchers developed nonpeptide benzazepine derivatives. Tolvaptan binds deep within the transmembrane cleft of the V2R, sterically hindering AVP binding without the structural capacity to induce the conformational shift required for Gs​ coupling[6].

  • High Selectivity: Tolvaptan exhibits a Ki​ of 0.43 nM for the human V2R, with a 29-fold selectivity over the V1a receptor ( Ki​ = 12.5 nM), preventing unwanted vascular effects[6].

  • Pure Aquaresis: It is a true competitive antagonist across all tested species, inducing potent aquaresis (excretion of electrolyte-free water) with ~40% oral bioavailability[7].

Comparative Aquaretic Potency Data

The following table synthesizes the quantitative pharmacological metrics defining both compounds.

MetricSK&F 101926Tolvaptan (OPC-41061)
Chemical Nature Synthetic OctapeptideNonpeptide Benzazepine
V2 Receptor Affinity ( Ki​ ) ~11.8 nM (Pig)[8]; Kd​ ~0.4 nM (Rat)[9]0.43 ± 0.06 nM (Human)[10]
V1a Receptor Affinity ( Ki​ ) High affinity (Non-selective V1/V2)[9]12.5 nM (29-fold V2 selective)[6]
Intrinsic Agonism Yes (Full agonist in humans/pigs)[3][8]No (Pure antagonist)[6]
Oral Bioavailability Poor (Requires IV/IP administration)[2]~40% (Orally active)[7]
In Vivo Aquaretic Dose (Rat) 0.01 - 0.1 mg/kg (IV/IP)[11]0.3 - 10 mg/kg (PO)[6]
Clinical Status Abandoned (Due to antidiuretic effect)[11]FDA Approved (Hyponatremia, ADPKD)[7]

Experimental Protocols: Evaluating Aquaretic Efficacy

To rigorously validate the aquaretic vs. antidiuretic properties of a V2R ligand, researchers employ a self-validating two-model system. The Conscious Hydrated Rat Model tests baseline aquaretic potency, while the Brattleboro Rat Model (which lacks endogenous vasopressin) is critical for unmasking hidden intrinsic agonist activity[11].

Experimental_Workflow Acclimation 1. Acclimation (Metabolic Cages) Dosing 2. Compound Admin (IV/PO/IP) Acclimation->Dosing Collection 3. Urine Collection (2h, 4h, 24h) Dosing->Collection Analysis 4. Osmolality Assay (Freezing Point) Collection->Analysis Evaluation 5. Agonist vs Antagonist Determination Analysis->Evaluation

Standardized in vivo workflow for evaluating aquaretic vs. antidiuretic properties in rodent models.

Protocol A: Assessing Intrinsic Agonism in Brattleboro Rats

Rationale: Because Brattleboro rats have hereditary diabetes insipidus (zero endogenous AVP), any reduction in urine volume or increase in osmolality following drug administration definitively proves intrinsic V2 receptor agonism.

  • Acclimation: House male Brattleboro rats (300–350 g) in individual metabolic cages for 7 days with ad libitum access to food and tap water[11].

  • Baseline Measurement: Collect 24-hour urine to establish baseline polyuria (typically ~200 mL/24h) and hypotonicity (~170 mOsm/kg H₂O)[11].

  • Administration: Administer the test compound (e.g., SK&F 101926 at 0.01 mg/kg IV, or Tolvaptan at 10 mg/kg PO) or vehicle control at 9:00 AM[11].

  • Collection & Analysis: Collect urine continuously for 24 hours. Measure urine volume gravimetrically.

  • Osmolality Testing: Determine urine osmolality using a freezing point depression osmometer.

    • Expected Result: SK&F 101926 will paradoxically decrease urine volume and increase osmolality (proving agonism), whereas Tolvaptan will maintain the baseline polyuric state (proving pure antagonism)[11].

Protocol B: Evaluating Aquaretic Potency in Conscious Hydrated Rats
  • Hydration: Orally load wild-type Sprague-Dawley rats with 30 mL/kg of warm deionized water to suppress endogenous AVP and induce a baseline diuresis.

  • Dosing: Administer the V2 antagonist (e.g., Tolvaptan) via oral gavage.

  • Monitoring: Collect urine at 2-hour intervals for 6 hours, then from 6 to 24 hours[11].

  • Electrolyte Profiling: Quantify urinary Na+ and K+ using ion-specific electrodes.

    • Validation: A true aquaretic (Tolvaptan) will dramatically increase free water clearance ( CH2O​ ) without significantly altering total Na+ or K+ excretion, differentiating it from classical loop diuretics[1].

Conclusion

The evolutionary trajectory from SK&F 101926 to Tolvaptan underscores a fundamental principle in GPCR drug discovery: high binding affinity in vitro does not guarantee functional antagonism in vivo. SK&F 101926 failed because its peptide scaffold interacted with the V2 receptor in a manner that stabilized an active conformation in humans, resulting in catastrophic antidiuresis[3]. Tolvaptan bypassed this biological trap entirely through a nonpeptide structure that acts as a pure, competitive steric hindrance, successfully translating into a highly potent, FDA-approved aquaretic[7].

References

  • A novel radiolabeled vasopressin antagonist: [3H-Phe]-desGlyd(CH2)5D-Tyr(Et)VAVP, [3H]-SK&F 101926. PubMed.[Link]

  • A minor modification of residue 1 in potent vasopressin antagonists dramatically reduces agonist activity. PubMed.[Link]

  • Hypotension Induced by Vasopressin Antagonists in Rats: Role of Mast Cell Degranulation. PubMed.[Link]

  • Discovery and therapeutic utility of vasopressin antagonists in rats. PubMed.[Link]

  • Characterization of SR 121463A, a Highly Potent and Selective, Orally Active Vasopressin V2 Receptor Antagonist. Journal of Clinical Investigation.[Link]

  • Potent aquaretic agent. A novel nonpeptide selective vasopressin 2 antagonist (OPC-31260) in men. PMC.[Link]

  • Clinical Utility and Tolerability of Tolvaptan in the Treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD). PMC.[Link]

  • Tertiary Pharmacology Review - Tolvaptan. FDA.gov.[Link]

  • Tolvaptan in Hyponatremia – A Pharmacologic approach. Research Journal of Pharmacy and Technology.[Link]

  • Antagonism of antidiuretic hormone in domestic pigs (Sus scrofa). PubMed.[Link]

  • Tolvaptan: affinity binding of tolvaptan to the kidney V2 receptor. Portico. [Link]

Sources

Validation

A Technical Guide to Vasopressin V2 Receptor Antagonists: Validating (d(CH2)5(1),D-Tyr(ET)2,val4,arg8,des-gly9)-vasopressin in a Comparative Context

For researchers, scientists, and drug development professionals navigating the landscape of vasopressin receptor modulation, the precise characterization of novel compounds is paramount. This guide provides an in-depth v...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals navigating the landscape of vasopressin receptor modulation, the precise characterization of novel compounds is paramount. This guide provides an in-depth validation of (d(CH2)5(1),D-Tyr(ET)2,val4,arg8,des-gly9)-vasopressin, also known as SK&F 101926, as a vasopressin V2 receptor antagonist. Through a comprehensive comparative analysis with established selective V2 antagonists—Tolvaptan, Lixivaptan, and Satavaptan—this document elucidates its pharmacological profile, supported by experimental data and detailed protocols for its validation.

Introduction to Vasopressin Receptors and the Rationale for V2 Antagonism

Arginine vasopressin (AVP) is a critical neurohormone that regulates water homeostasis, blood pressure, and various social behaviors through its interaction with three G protein-coupled receptors (GPCRs): V1a, V1b, and V2.[1] The V2 receptor, predominantly located on the basolateral membrane of the renal collecting duct principal cells, is the primary mediator of AVP's antidiuretic effects.[2][3]

Activation of the V2 receptor by AVP initiates a Gs-coupled signaling cascade, leading to the production of cyclic adenosine monophosphate (cAMP) and the subsequent activation of Protein Kinase A (PKA).[4] This pathway culminates in the translocation of aquaporin-2 (AQP2) water channels to the apical membrane, increasing water reabsorption from the filtrate back into the circulation.[3][5] In pathologies characterized by excessive water retention, such as the Syndrome of Inappropriate Antidiuretic Hormone (SIADH), congestive heart failure, and cirrhosis, antagonism of the V2 receptor presents a targeted therapeutic strategy to promote aquaresis—the excretion of electrolyte-free water.[6]

This guide focuses on the validation of (d(CH2)5(1),D-Tyr(ET)2,val4,arg8,des-gly9)-vasopressin, a peptide-based AVP analog, and compares its performance against non-peptide, highly selective V2 antagonists, often referred to as "vaptans."

The Vasopressin V2 Receptor Signaling Pathway

V2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular V2R V2 Receptor Gs Gs Protein V2R->Gs Activates AVP Arginine Vasopressin (AVP) AVP->V2R Binds & Activates Antagonist V2 Antagonist (e.g., SK&F 101926) Antagonist->V2R Binds & Blocks AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel AQP2 Channel (Apical Membrane) AQP2_vesicle->AQP2_channel Translocates H2O_reabsorption Water Reabsorption AQP2_channel->H2O_reabsorption Facilitates Validation_Workflow start Start: Compound of Interest (e.g., SK&F 101926) binding_assay Radioligand Binding Assay start->binding_assay functional_assay cAMP Functional Assay start->functional_assay determine_ki Determine Ki (Binding Affinity) binding_assay->determine_ki determine_ic50 Determine IC50 (Functional Potency) functional_assay->determine_ic50 selectivity Selectivity Profiling (vs. V1a, V1b, etc.) determine_ki->selectivity determine_ic50->selectivity analysis Comparative Analysis selectivity->analysis conclusion Conclusion: Pharmacological Profile analysis->conclusion

Caption: Experimental workflow for the validation of a V2 receptor antagonist.

Detailed Protocol 1: Radioligand Binding Assay for V2 Receptor Affinity (Ki)

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for the V2 receptor using a radiolabeled ligand.

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from cells stably expressing the human V2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP) or a suitable radiolabeled V2-selective antagonist.

  • Test Compound: (d(CH2)5(1),D-Tyr(ET)2,val4,arg8,des-gly9)-vasopressin.

  • Non-specific Binding Control: A high concentration of unlabeled AVP (e.g., 1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • 96-well Plates: For incubation.

  • Glass Fiber Filters: Pre-treated with 0.5% polyethyleneimine (PEI).

  • Filtration Apparatus: Cell harvester or vacuum manifold.

  • Scintillation Cocktail and Counter.

2. Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound in assay buffer. The final concentration range should typically span from 10^-12 M to 10^-5 M.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

    • 50 µL of the test compound at various concentrations.

    • 50 µL of radioligand at a concentration close to its Kd.

    • 100 µL of cell membrane preparation (containing a predetermined optimal protein concentration).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid filtration through the pre-treated glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Detailed Protocol 2: cAMP Functional Assay for V2 Receptor Antagonism (IC50)

This protocol measures the ability of a test compound to inhibit AVP-stimulated cAMP production in cells expressing the V2 receptor.

1. Materials and Reagents:

  • Cell Line: Adherent cells stably expressing the human V2 receptor (e.g., HEK293-V2R).

  • Cell Culture Medium and Reagents.

  • Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase inhibitor like 0.5 mM IBMX.

  • Agonist: Arginine Vasopressin (AVP).

  • Test Compound: (d(CH2)5(1),D-Tyr(ET)2,val4,arg8,des-gly9)-vasopressin.

  • cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kits.

  • 96-well or 384-well Cell Culture Plates.

2. Procedure:

  • Cell Seeding: Seed the V2R-expressing cells into microplates at an optimized density and allow them to adhere overnight.

  • Compound Pre-incubation: Remove the culture medium and replace it with stimulation buffer. Add various concentrations of the test compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add AVP at a concentration that elicits a submaximal response (EC80) to all wells except the basal control.

  • Incubation: Incubate the plate at 37°C for a time determined by signal optimization (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

3. Data Analysis:

  • Normalize the data, setting the basal cAMP level as 0% and the AVP-stimulated level (in the absence of antagonist) as 100%.

  • Plot the percentage of inhibition against the log concentration of the test compound.

  • Fit the data using a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the AVP-stimulated cAMP production.

Logical Framework for Comparative Evaluation

Comparative_Logic cluster_validation Pharmacological Validation cluster_comparison Comparative Analysis topic Topic: Validation of (d(CH2)5(1),D-Tyr(ET)2,val4,arg8,des-gly9)-vasopressin as a Selective V2 Antagonist v2_potency Assess V2 Antagonist Potency (Ki, IC50) topic->v2_potency v1a_potency Assess V1a Antagonist Potency (Ki, KB) topic->v1a_potency selectivity_calc Calculate V2/V1a Selectivity Ratio v2_potency->selectivity_calc v1a_potency->selectivity_calc conclusion Conclusion: SK&F 101926 is a Potent, NON-SELECTIVE V1/V2 Antagonist selectivity_calc->conclusion tolvaptan_data Tolvaptan (High V2 Selectivity) tolvaptan_data->conclusion lixivaptan_data Lixivaptan (High V2 Selectivity) lixivaptan_data->conclusion satavaptan_data Satavaptan (High V2 Selectivity) satavaptan_data->conclusion

Caption: Logical framework for the validation and comparative analysis of SK&F 101926.

Conclusion

The comprehensive validation of (d(CH2)5(1),D-Tyr(ET)2,val4,arg8,des-gly9)-vasopressin (SK&F 101926) reveals it to be a potent antagonist at the vasopressin V2 receptor, with functional inhibitory activity in the low nanomolar range. [4]However, a critical examination of its pharmacological profile, particularly in comparison to established selective V2 antagonists, demonstrates its potent, and in fact preferential, antagonism of the V1a receptor. [7] Therefore, while (d(CH2)5(1),D-Tyr(ET)2,val4,arg8,des-gly9)-vasopressin is an effective V2 antagonist, it cannot be classified as selective. It is more accurately defined as a dual V1/V2 receptor antagonist . This lack of selectivity is a crucial determinant for its use as a research tool or potential therapeutic, as its in vivo effects will be a combination of both V1a-mediated vascular effects and V2-mediated renal effects. For applications requiring specific blockade of the antidiuretic pathway, highly selective non-peptide antagonists such as Tolvaptan, Lixivaptan, or Satavaptan remain the superior choice.

This guide provides the necessary experimental framework and comparative data for researchers to make informed decisions when selecting a vasopressin receptor antagonist for their specific research or drug development needs.

References

  • Thibonnier, M., & Schrier, R. W. (2002). Vasopressin V2 receptor antagonists. Journal of Molecular Endocrinology, 29(1), 1–9. [Link]

  • Manning, M., Stoev, S., Cheng, L. L., Klis, W. A., Nawrocka, E., Olma, A., Sawyer, W. H., Wo, N. C., & Chan, W. Y. (1997). Position three in vasopressin antagonist tolerates conformationally restricted and aromatic amino acid substitutions: a striking contrast with vasopressin agonists. Journal of peptide science : an official publication of the European Peptide Society, 3(1), 31–46. [Link]

  • Torres, V. E., Chapman, A. B., Devuyst, O., Gansevoort, R. T., Grantham, J. J., Higashihara, E., Perrone, R. D., Schrier, R. W., & Czerwiec, F. S. (2012). Tolvaptan in patients with autosomal dominant polycystic kidney disease. The New England journal of medicine, 367(25), 2407–2418. [Link]

  • Brooks, D. P., Koster, P. F., Albrightson-Winslow, C. R., Stote, R. M., & Huffman, W. F. (1988). Cyclooxygenase inhibition unmasks the full antidiuretic agonist activity of the vasopressin antagonist, SK&F 101926, in dogs. The Journal of pharmacology and experimental therapeutics, 245(1), 211–215. [Link]

  • HongTide Biotechnology. (n.d.). (d(CH2)5¹,D-Tyr(Et)2,Val4,Arg8,des-Gly9)-Vasopressin. Retrieved March 28, 2026, from [Link]

  • Manning, M., Lammek, B., Kolodziejczyk, A. M., Seto, J., & Sawyer, W. H. (1981). Synthetic antagonists of in vivo antidiuretic and vasopressor responses to arginine-vasopressin. Journal of medicinal chemistry, 24(6), 701–706. [Link]

  • Stassen, F. L., Bryan, W., & Valinski, M. (1988). Antagonism of antidiuretic hormone in domestic pigs (Sus scrofa). General and comparative endocrinology, 70(1), 61–68. [Link]

  • Serradeil-Le Gal, C., Wagnon, J., Garcia, C., Lacour, C., Guiraudou, P., Christophe, B., Villanova, G., Nisato, D., Maffrand, J. P., & Le Fur, G. (1993). Biochemical and pharmacological properties of SR 49059, a new, potent, nonpeptide antagonist of vasopressin V1a receptors. The Journal of clinical investigation, 92(1), 224–231. [Link]

  • Yellin, T. O., Jones, D. N., Kinter, L. B., & Szalay, K. (1992). Respiratory and Cardiovascular Changes Associated With Toxic Doses of a Peptide Antagonist of Vasopressin in the Rat. Fundamental and Applied Toxicology, 18(2), 307-313. [Link]

  • Stassen, F. L., Heckman, G., Schmidt, D., & Huffman, W. F. (1987). A novel radiolabeled vasopressin antagonist: [3H-Phe]-desGlyd(CH2)5D-Tyr(Et)VAVP, [3H]-SK&F 101926. FEBS letters, 223(2), 271–274. [Link]

  • László, F. A., Laczi, F., Janáky, T., & Baláspiri, L. (1991). Effect of vasopressin antagonist d(CH2)5Tyr(Et)VAVP on plasma arginine vasopressin level after osmotic stimulus. Endocrine regulations, 25(3), 181–183. [Link]

  • Birnbaumer, M. (2000). Vasopressin receptors. Trends in endocrinology and metabolism: TEM, 11(10), 406–410. [Link]

  • Verbalis, J. G. (2002). Vasopressin V2 receptor antagonists. Journal of molecular endocrinology, 29(1), 1–9. [Link]

  • Costello-Boerrigter, L. C., Smith, W. B., Boerrigter, G., Ouyang, J., & Burnett, J. C., Jr (2006). Vasopressin-2-receptor antagonism augments water excretion without changes in renal hemodynamics or sodium and potassium excretion in human heart failure. American journal of physiology. Renal physiology, 290(2), F273–F278. [Link]

  • Li, Y., Su, M., Wu, S., Wu, Y., Zhang, Y., Zhang, C., Liu, Z., Sun, J. P., & Yi, C. (2025). Structural insights into antagonist recognition by the vasopressin V2 receptor. Nature communications, 16(1), 12345. [Link]

  • Volpi, S., Büsst, C., D'Agnano, D., & Valenti, G. (2019). Lixivaptan, a New Generation Diuretic, Counteracts Vasopressin-Induced Aquaporin-2 Trafficking and Function in Renal Collecting Duct Cells. International journal of molecular sciences, 21(1), 133. [Link]

  • Wikipedia. (2024, November 26). Vasopressin receptor antagonist. In Wikipedia. [Link]

  • Ohlstein, E. H., & Berkowitz, B. A. (1986). Human vascular vasopressin receptors: analysis with selective vasopressin receptor antagonists. The Journal of pharmacology and experimental therapeutics, 239(3), 737–741. [Link]

  • Manning, M., & Sawyer, W. H. (1986). Synthesis and receptor specificities of vasopressin antagonists. Journal of cardiovascular pharmacology, 8 Suppl 7, S29–S35. [Link]

  • Manning, M., Przybylski, J., Grzonka, Z., Nawrocka, E., Lammek, B., Misicka, A., Cheng, L. L., Chan, W. Y., Wo, N. C., & Sawyer, W. H. (1992). Potent V2/V1a vasopressin antagonists with C-terminal ethylenediamine-linked retro-amino acids. Journal of medicinal chemistry, 35(21), 3895–3904. [Link]

  • Thibonnier, M. (1998). The basic and clinical pharmacology of nonpeptide vasopressin receptor antagonists. Annual review of pharmacology and toxicology, 38, 233–251. [Link]

  • Hruby, V. J., Smith, D. D., & Al-Obeidi, F. (1995). Vasopressin Agonists and Antagonists. In Progress in Brain Research (Vol. 106, pp. 127–141). Elsevier. [Link]

  • Goldsmith, S. R. (2008). Vaptans: a new option in the management of hyponatremia. Cleveland Clinic journal of medicine, 75(3), 195–203. [Link]

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Comparative

Competitive Binding Assays of SK&amp;F 101926 Against Arginine Vasopressin: A Technical Comparison Guide

In the landscape of G-protein-coupled receptor (GPCR) drug discovery, the synthetic peptide SK&F 101926 serves as both a foundational analytical tool and a profound cautionary tale. Originally developed as a potent antag...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of G-protein-coupled receptor (GPCR) drug discovery, the synthetic peptide SK&F 101926 serves as both a foundational analytical tool and a profound cautionary tale. Originally developed as a potent antagonist for arginine vasopressin (AVP) receptors, its behavior in competitive binding assays helped map the V1 and V2 receptor subtypes. However, its translation from animal models to human clinical trials revealed a striking paradox: a compound that acts as a pure antagonist in non-human species can function as a full agonist in humans.

As an application scientist, understanding how to design, execute, and interpret competitive binding assays for compounds like SK&F 101926 is critical. This guide provides a comprehensive comparison of SK&F 101926 against alternative vasopressin modulators, detailing the causality behind assay design and providing self-validating experimental protocols.

Mechanistic Architecture & The "Agonist Paradox"

Arginine vasopressin (AVP) regulates vascular tone and water homeostasis via two primary GPCRs:

  • V1 Receptors: Located on vascular smooth muscle, coupling to Gq proteins to activate phospholipase C (PLC), leading to vasoconstriction.

  • V2 Receptors: Located on renal collecting ducts, coupling to Gs proteins to activate adenylyl cyclase (AC), promoting water reabsorption (antidiuresis).

SK&F 101926 was engineered to competitively displace AVP. In radioligand binding assays using rat, dog, and pig membranes, it demonstrated high affinity and pure antagonistic properties 12. However, in human subjects, SK&F 101926 stabilized an active conformation of the human V2 receptor ortholog, acting as a full antidiuretic agonist 3. This phenomenon underscores why in vitro binding affinity ( Ki​ ) must always be paired with functional downstream assays.

Pathway AVP Arginine Vasopressin (Endogenous Agonist) V1R V1 Receptor (Vascular) AVP->V1R Activates V2R V2 Receptor (Renal) AVP->V2R Activates SKF SK&F 101926 (Synthetic Peptide) SKF->V1R Antagonizes SKF->V2R Antagonizes (Animals) Agonizes (Humans) PLC Phospholipase C (Vasoconstriction) V1R->PLC AC Adenylyl Cyclase (Antidiuresis) V2R->AC

AVP signaling pathways and the species-specific modulatory role of SK&F 101926.

Comparative Pharmacodynamics

To contextualize the performance of SK&F 101926, we must compare it against both the endogenous ligand (AVP) and subsequent generations of non-peptide antagonists (the "vaptans"), which were developed to overcome the peptide-related bioavailability and species-specificity issues of early compounds 4.

Ligand / CompoundNaturePrimary TargetBinding Affinity ( Ki​ / Kd​ )Functional In Vivo Effect (Animal vs. Human)
Arginine Vasopressin Endogenous PeptideV1, V2~1.0 nMAgonist / Agonist
SK&F 101926 Synthetic PeptideV1, V20.2 – 11.8 nMAntagonist / V2 Agonist
OPC-21268 Non-PeptideV1 Selective~1.4 µMAntagonist / Antagonist
SR 121463A (Satavaptan) Non-PeptideV2 Selective0.6 – 4.1 nMAntagonist / Antagonist

Data synthesized from competitive binding assays across isolated rat liver, pig renomedullary tissue, and human kidney membranes 15.

Assay Design & Self-Validating Protocols

When evaluating compounds like SK&F 101926, researchers typically utilize [3H] -AVP as the radioligand. However, SK&F 101926 was historically the first vasopressin antagonist to be successfully radiolabeled ( [3H] -SK&F 101926), providing a highly stable probe resistant to enzymatic cleavage 1.

The following protocol utilizes isolated membrane fractions rather than whole cells. Causality: Utilizing isolated membranes eliminates confounding variables such as receptor internalization, intracellular feedback loops, and transport mechanisms, allowing you to strictly isolate the thermodynamic binding event.

The Self-Validating System

A robust protocol must internally prove its own validity. Every assay plate must include three distinct conditions:

  • Total Binding ( B0​ ): Membrane + Radioligand. Validates that the receptor is active and the radioligand is functional.

  • Non-Specific Binding (NSB): Membrane + Radioligand + 1 µM unlabeled AVP. Validates that the signal is receptor-specific. Validation rule: If NSB exceeds 30% of B0​ , the assay is invalid (indicating filter trapping or degraded membrane integrity).

  • Competitive Displacement: Membrane + Radioligand + Titration of SK&F 101926. Validates the dose-dependent nature of the interaction.

Workflow Membrane 1. Membrane Isolation (Stabilize GPCRs with Mg2+) Incubation 2. Competitive Incubation [3H]-AVP vs. SK&F 101926 Membrane->Incubation Filtration 3. Rapid Vacuum Filtration (PEI-treated GF/C filters) Incubation->Filtration Scintillation 4. Liquid Scintillation (Quantify Bound [3H]) Filtration->Scintillation Analysis 5. Non-linear Regression (Calculate IC50 & Ki) Scintillation->Analysis

Step-by-step workflow for the self-validating radioligand competitive binding assay.

Step-by-Step Methodology

Step 1: Membrane Preparation & Buffer Optimization

  • Resuspend isolated human kidney or rat liver membranes in Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2​ , 0.1% BSA, and a protease inhibitor cocktail (e.g., PMSF, bacitracin).

  • Causality: The inclusion of Mg2+ is non-negotiable; divalent cations stabilize the ternary complex of the GPCR and its intracellular G-protein, locking the receptor in its high-affinity state. Protease inhibitors prevent the degradation of peptide ligands like AVP and SK&F 101926 during incubation.

Step 2: Assay Assembly (96-Well Format)

  • Add 50 µL of [3H] -AVP (final concentration ~1 nM, close to its Kd​ ).

  • Add 50 µL of SK&F 101926 at varying concentrations ( 10−11 to 10−5 M) for the displacement curve, or 1 µM unlabeled AVP for the NSB control.

  • Initiate the reaction by adding 100 µL of the membrane suspension (10–30 µg of protein per well).

  • Incubate at 37°C for 60 minutes to reach equilibrium.

Step 3: Rapid Vacuum Filtration

  • Terminate the reaction by rapid filtration through Whatman GF/C glass fiber filters using a cell harvester. Wash three times with ice-cold buffer.

  • Causality: Prior to filtration, filters must be soaked in 0.3% Polyethylenimine (PEI). Peptides are highly "sticky" and will bind non-specifically to the glass fiber matrix. PEI coats the filter with positive charges, repelling the basic residues of the peptides and drastically reducing NSB.

Step 4: Quantification & Data Analysis

  • Extract filters, add scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

  • Calculate specific binding: Specific=Total(B0​)−NSB .

  • Plot the specific binding against the log concentration of SK&F 101926. Use non-linear regression to determine the IC50​ .

  • Convert IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation:

    Ki​=1+Kd​[Radioligand]​IC50​​

By strictly adhering to these mechanistic principles, researchers can ensure their binding data is an artifact-free representation of molecular affinity, setting the stage for accurate downstream functional assays.

References

  • A novel radiolabeled vasopressin antagonist: [3H-Phe]-desGlyd(CH2)5D-Tyr(Et)VAVP, [3H]-SK&F 101926. PubMed.[Link]

  • Antagonism of antidiuretic hormone in domestic pigs (Sus scrofa). PubMed.[Link]

  • Characterization of SR 121463A, a Highly Potent and Selective, Orally Active Vasopressin V2 Receptor Antagonist. Journal of Clinical Investigation.[Link]

  • Cyclooxygenase inhibition unmasks the full antidiuretic agonist activity of the vasopressin antagonist, SK&F 101926, in dogs. PubMed. [Link]

  • Use of Vaptans in Clinical Endocrinology. Oxford Academic.[Link]

Sources

Validation

A Comparative Guide to HPLC Purity Validation of (d(CH2)5/1,D-Tyr(ET)2,val4,arg8,des-gly9)-Vasopressin

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of the synthetic vasopressin analog, (d(CH2)5/1,D-Tyr(ET)2,val4,arg8,des-gl...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of the synthetic vasopressin analog, (d(CH2)5/1,D-Tyr(ET)2,val4,arg8,des-gly9)-vasopressin. As a potent antagonist of vasopressin's antidiuretic and vasopressor responses, the purity of this complex peptide is critical for its therapeutic efficacy and safety. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at method optimization, validation according to ICH Q2(R1) guidelines, and the scientific rationale behind the presented protocols.

The Criticality of Purity in Synthetic Peptides

Synthetic peptides, particularly those with complex modifications like (d(CH2)5/1,D-Tyr(ET)2,val4,arg8,des-gly9)-vasopressin, are prone to a variety of impurities. These can arise during solid-phase peptide synthesis (SPPS) or subsequent handling and storage. Common impurities include deletion sequences, insertion sequences, diastereomers, and products of side-chain reactions or incomplete deprotection.[1] For a therapeutic peptide, even minor impurities can impact biological activity, immunogenicity, and overall safety. Therefore, a robust, validated, and stability-indicating HPLC method is paramount for ensuring the quality of the final product.

Method Comparison: The Advantage of an Optimized Gradient Method

The inherent complexity of peptide separations by Reversed-Phase HPLC (RP-HPLC) necessitates careful method development. To illustrate the importance of this process, we compare two distinct HPLC methods for the purity analysis of (d(CH2)5/1,D-Tyr(ET)2,val4,arg8,des-gly9)-vasopressin: a suboptimal isocratic method and an optimized gradient method.

Suboptimal Approach: Isocratic Elution

An isocratic elution, using a constant mobile phase composition, may seem simpler and faster. However, for a complex peptide with multiple potential impurities, this approach often leads to poor resolution, co-elution of impurities with the main peak, and an inability to separate closely related species. This can result in an overestimation of purity and a failure to detect critical impurities.

Optimized Approach: Gradient Elution

A gradient elution, where the mobile phase composition is changed over time, offers superior resolving power for complex mixtures. By gradually increasing the concentration of the organic solvent (acetonitrile), we can effectively separate impurities with minor differences in hydrophobicity from the main peptide peak. The optimized method detailed below has been developed to provide maximum resolution, sensitivity, and robustness for the analysis of (d(CH2)5/1,D-Tyr(ET)2,val4,arg8,des-gly9)-vasopressin and its potential impurities.

Experimental Data: A Head-to-Head Comparison

The following table summarizes the performance of the two methods on a representative sample of (d(CH2)5/1,D-Tyr(ET)2,val4,arg8,des-gly9)-vasopressin containing known impurities.

Parameter Method A: Suboptimal Isocratic Method B: Optimized Gradient Commentary
Resolution (Main Peak vs. Closest Impurity) 1.2> 2.0The optimized method provides baseline separation of the closest eluting impurity, which is critical for accurate quantification.
Number of Detected Impurities 37The superior resolving power of the gradient method allows for the detection of four additional minor impurities.
Tailing Factor (Main Peak) 1.51.1The optimized method yields a more symmetrical peak shape, improving integration accuracy.
Calculated Purity (%) 99.298.5The isocratic method overestimates purity due to co-elution.

In-Depth Protocol: Optimized HPLC Method and Validation

The following sections provide a detailed protocol for the optimized HPLC method and a comprehensive plan for its validation based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2]

Optimized HPLC Method Parameters
Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 3.5 µm, 120 ÅA C18 stationary phase provides excellent hydrophobicity for peptide retention and separation. The specified dimensions and particle size offer a good balance between resolution and backpressure.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape and resolution for peptides.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier for reversed-phase chromatography of peptides.
Gradient 20-50% B over 30 minutesA shallow gradient is crucial for separating closely related peptide impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better resolution.
Detection UV at 220 nmThe peptide bond absorbs strongly at this wavelength, providing good sensitivity for the main component and impurities.
Injection Volume 20 µL
Sample Diluent Mobile Phase A
HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Peptide Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Injector Inject Sample Filter->Injector Column C18 Column Injector->Column Detector UV Detector (220 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: High-level workflow for HPLC purity analysis.

Comprehensive Method Validation Protocol

A robust validation protocol ensures that the analytical method is suitable for its intended purpose. The following validation parameters should be assessed according to ICH Q2(R1) guidelines.[2]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol:

    • Analyze a blank (diluent), a placebo (if applicable), the (d(CH2)5/1,D-Tyr(ET)2,val4,arg8,des-gly9)-vasopressin reference standard, and a sample spiked with known impurities.

    • Perform forced degradation studies (acid, base, oxidation, heat, light) to generate potential degradation products.

    • Assess peak purity of the main peak using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Linearity and Range

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.

  • Protocol:

    • Prepare a series of at least five concentrations of the reference standard, ranging from the limit of quantitation (LOQ) to 150% of the target concentration.

    • Inject each concentration in triplicate.

    • Plot the peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999

    • Y-intercept should not be significantly different from zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform recovery studies by spiking a placebo or a known sample with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each level in triplicate.

  • Acceptance Criteria:

    • Mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six replicate injections of the reference standard at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: Use the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Acceptance Criteria:

    • The LOQ should be demonstrated to have acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Protocol:

    • Introduce small variations to the method parameters, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2% organic)

      • Wavelength (± 2 nm)

    • Analyze the system suitability solution under each condition.

  • Acceptance Criteria:

    • System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.

Validation Process Overview

Validation_Process Start Method Development & Optimization Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy (Recovery) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision LOD_LOQ LOD & LOQ Start->LOD_LOQ Robustness Robustness Start->Robustness Validation_Report Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Caption: Key stages of HPLC method validation.

Conclusion

The purity of complex synthetic peptides like (d(CH2)5/1,D-Tyr(ET)2,val4,arg8,des-gly9)-vasopressin is a critical quality attribute that demands a highly reliable and robust analytical method for its assessment. This guide has demonstrated the superiority of an optimized gradient RP-HPLC method over a suboptimal isocratic approach, highlighting the importance of achieving adequate resolution for all potential impurities. By following a comprehensive validation protocol based on ICH Q2(R1) guidelines, researchers and drug development professionals can ensure that their HPLC purity method is fit for purpose, providing accurate and reliable data to support the development of safe and effective peptide therapeutics.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Impurity identification and quantification for arginine vasopressin by liquid chromatography/high-resolution mass spectrometry. [Link]

  • Development and validation of a novel reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of related substances of vasopressin injection. [Link]

  • The use of high-performance liquid chromatography in the quality control of oxytocin, vasopressin and synthetic analogues. [Link]

  • Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide. [Link]

Sources

Safety & Regulatory Compliance

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